2-hydroxy-5-(4-methoxyphenyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJWQWVQGHSPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214509 | |
| Record name | 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25205-16-7 | |
| Record name | 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25205-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Aryl Substituted Salicylic Acid Derivatives
This technical guide provides an in-depth analysis of 5-aryl substituted salicylic acid derivatives, focusing on their chemical properties, synthesis via Suzuki-Miyaura cross-coupling, and dual pharmacological mechanisms (COX inhibition and TTR stabilization).
From Synthetic Scaffolds to Dual-Target Therapeutics
Executive Summary
The introduction of an aryl group at the 5-position of the salicylic acid (2-hydroxybenzoic acid) scaffold fundamentally alters its physicochemical and pharmacological profile. While the parent compound, salicylic acid, is a classic anti-inflammatory agent, its utility is limited by moderate lipophilicity and specific toxicity.
5-Aryl derivatives, exemplified by Diflunisal , represent a "super-salicylate" class. The 5-aryl substitution dramatically increases lipophilicity (LogP > 4.0), enhances protein binding, and extends plasma half-life. Crucially, this structural modification confers a dual mechanism of action:
-
Reversible COX Inhibition: Unlike aspirin (which acetylates COX), 5-aryl derivatives act as competitive, reversible inhibitors.
-
Transthyretin (TTR) Stabilization: These molecules bind to the thyroxine-binding pocket of TTR, preventing tetramer dissociation—a critical intervention in TTR amyloidosis.
Structural Chemistry & Physicochemical Properties[1][2][3]
The core pharmacophore consists of a salicylic acid headgroup and a hydrophobic tail at the C5 position. The biphenyl nature of these derivatives drives their interaction with hydrophobic pockets in enzymes (COX) and transport proteins (TTR).
Comparative Physicochemical Profile
The addition of a difluorophenyl ring (as in Diflunisal) shifts the molecule from a hydrophilic small molecule to a highly lipophilic drug candidate.[1]
| Property | Salicylic Acid | Diflunisal (5-(2,4-difluorophenyl) SA) | Impact of 5-Aryl Substitution |
| Molecular Weight | 138.12 g/mol | 250.20 g/mol | Increases size, fitting larger hydrophobic pockets. |
| Lipophilicity (LogP) | ~2.26 | ~4.44 (Exp) | Critical: Drastically improves membrane permeability and protein binding (>99%). |
| Acidity (pKa) | 2.97 | 3.3 | Remained acidic; the aryl group slightly decreases acidity due to steric/solvation effects. |
| Solubility (Water) | ~2 g/L | Insoluble (mg/L range) | Requires formulation as salts or with solubilizers. |
| Metabolism | Glycine/Glucuronide conjugation | Glucuronidation (No glycine) | The bulky 5-aryl group sterically hinders glycine conjugation, prolonging half-life. |
Structural Logic
-
Orthogonal Hydrophobicity: The 5-aryl group acts as a "hydrophobic anchor." In the COX channel, this anchor interacts with hydrophobic residues (e.g., Phe, Leu), stabilizing the inhibitor-enzyme complex.
-
Fluorine Substitution: The inclusion of fluorine atoms (e.g., in Diflunisal) serves two purposes:
-
Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) of the phenyl ring.
-
Lipophilicity Boost: Increases LogP without adding significant steric bulk compared to hydrogen.
-
Synthetic Methodologies: Suzuki-Miyaura Coupling[5][6]
Historically, biphenyl salicylates were synthesized via multi-step Gomberg-Bachmann reactions, which suffered from low yields and hazardous conditions. The modern industrial standard utilizes Palladium-catalyzed Suzuki-Miyaura cross-coupling .
Reaction Mechanism
The synthesis couples a 5-halosalicylic acid (electrophile) with an arylboronic acid (nucleophile).
-
Precursor: 5-Bromosalicylic acid is preferred over the iodo- analogue due to cost and stability.
-
Catalyst: Ligand-free Pd(OAc)₂ or PdCl₂ is often sufficient, though phosphine ligands (PPh₃) enhance turnover numbers (TON).
-
Solvent System: Aqueous mixtures (Water/Ethanol or Water/DMF) are essential to solubilize the inorganic base (K₂CO₃) and the boronic acid.
Experimental Protocol: Synthesis of Diflunisal
Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.
Reagents:
-
5-Bromosalicylic acid (1.0 eq)[2]
-
2,4-Difluorophenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
Potassium Carbonate [K₂CO₃] (3.0 eq)[3]
-
Solvent: Water/Ethanol (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 5-bromosalicylic acid and 2,4-difluorophenylboronic acid in the solvent mixture.
-
Base Addition: Add K₂CO₃. The solution will bubble slightly as the acid is deprotonated. Degas the solution with N₂ or Ar for 15 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ under an inert atmosphere.
-
Reflux: Heat the mixture to reflux (80-90°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate).
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water to yield white crystalline Diflunisal.
Synthesis Diagram (DOT)
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of 5-aryl salicylic acids.
Pharmacology & Mechanism of Action[3][10]
The clinical value of 5-aryl salicylic acids lies in their ability to target two distinct protein systems: Cyclooxygenase (inflammation) and Transthyretin (amyloidosis).
Reversible COX Inhibition
Unlike aspirin, which transfers an acetyl group to Ser530 of COX-1, 5-aryl derivatives function as competitive, reversible inhibitors .
-
Binding Mode: The carboxylate group binds to the Arg120 residue at the constriction of the COX channel. The hydrophobic 5-aryl tail extends into the hydrophobic channel, interacting with Tyr385 and Trp387.
-
Selectivity: Diflunisal inhibits both COX-1 and COX-2, with a slight preference for COX-1 (similar to aspirin), providing potent analgesia but carrying risks of GI toxicity.
Transthyretin (TTR) Kinetic Stabilization
Transthyretin is a tetrameric transport protein that can dissociate into monomers, which then misfold and aggregate into amyloid fibrils (ATTR amyloidosis).
-
Mechanism: Diflunisal binds to the two unoccupied thyroxine (T4) binding sites at the dimer-dimer interface of the TTR tetramer.
-
Effect: This binding bridges the dimers, kinetically stabilizing the tetramer and raising the energy barrier for dissociation. This effectively "locks" the protein in its functional state, preventing amyloidogenesis.
Dual-Mechanism Diagram (DOT)
Caption: Dual mechanism of action: COX inhibition via channel blockade and TTR stabilization via dimer bridging.
Structure-Activity Relationship (SAR)
The SAR of this class is defined by the rigidity and lipophilicity of the 5-position substituent.
-
5-Position Substitution:
-
Aryl vs. Alkyl: Aryl groups (Phenyl) are superior to alkyl chains. The rigid planar structure of the biphenyl system is essential for deep penetration into the COX channel and the TTR binding pocket.
-
Heterocycles: Replacing the phenyl ring with heterocycles (e.g., pyrazole) often retains activity but alters solubility and metabolic profiles.
-
-
Substituents on the 5-Aryl Ring:
-
Electron-Withdrawing Groups (F, Cl): Enhance potency. Fluorine at the 2,4-positions (Diflunisal) or 4-position (Flufenisal) increases lipophilicity and metabolic stability against ring oxidation.
-
Bulky Groups: Large substituents at the ortho position of the 5-aryl ring can introduce steric clash, reducing binding affinity for TTR.
-
-
Carboxyl/Hydroxyl Headgroup:
-
Strictly required for anchoring. Esterification (prodrugs) reduces direct activity until hydrolyzed. Removal of the hydroxyl group (benzoic acid analogs) results in a complete loss of activity.
-
References
-
Diflunisal: Clinical Pharmacology and Therapeutic Use. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search: Diflunisal Pharmacology)
-
Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production. Source: PMC / NIH URL:[Link]
-
Diflunisal Stabilizes Transthyretin and Inhibits Amyloidogenesis. Source: Science / PubMed URL:[Link]
-
Chemical and Physical Properties of Diflunisal (CID 3059). Source: PubChem URL:[6][Link]
-
Structure-Activity Relationships of Salicylic Acid Derivatives. Source: Journal of Medicinal Chemistry URL:[Link]
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- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Hydroxy-5-methoxybenzoic Acid (5-Methoxysalicylic Acid)
Notice: Initial searches for "2-hydroxy-5-(4-methoxyphenyl)benzoic acid" did not yield a specific Chemical Abstracts Service (CAS) number or sufficient technical data for a comprehensive guide. Therefore, this document focuses on the closely related and well-documented compound, 2-hydroxy-5-methoxybenzoic acid (CAS No. 2612-02-4) , also known as 5-methoxysalicylic acid. This structural analog serves as an exemplary model for understanding the synthesis, characterization, and application of substituted salicylic acid derivatives.
Introduction: A Versatile Building Block in Chemical and Pharmaceutical Sciences
2-Hydroxy-5-methoxybenzoic acid is a polyfunctional aromatic organic compound characterized by a benzoic acid core substituted with a hydroxyl group at the 2-position and a methoxy group at the 5-position.[1] This arrangement of functional groups imparts a unique combination of acidic and phenolic properties, making it a valuable intermediate in organic synthesis and a compound of interest in various scientific domains.
Historically, substituted salicylic acids have been a cornerstone of medicinal chemistry, with acetylsalicylic acid (aspirin) being the most prominent example. The derivatization of the salicylic acid scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methoxy group at the 5-position, as in 2-hydroxy-5-methoxybenzoic acid, influences the molecule's polarity, acidity, and potential for biological interactions.
This guide provides a comprehensive overview of 2-hydroxy-5-methoxybenzoic acid, detailing its properties, a validated synthesis protocol, rigorous methods for its characterization, and its current and potential applications, particularly in the realm of drug discovery and analytical chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is fundamental to its application. This section outlines the key physicochemical and spectroscopic data for 2-hydroxy-5-methoxybenzoic acid.
General Properties
| Property | Value | Source(s) |
| CAS Number | 2612-02-4 | |
| Molecular Formula | C₈H₈O₄ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | White to beige fine crystalline powder | [2] |
| Melting Point | 141-146 °C | [3][4] |
| Solubility | Slightly soluble in DMSO and methanol. Water solubility: 1.7 g/L at 10 °C. | [2] |
| pKa | 3.01 ± 0.10 (Predicted) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-hydroxy-5-methoxybenzoic acid.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For 2-hydroxy-5-methoxybenzoic acid, the expected signals would include three distinct aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the acidic and phenolic protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 2-hydroxy-5-methoxybenzoic acid is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-hydroxy-5-methoxybenzoic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, C-O stretches of the ether and phenol, and C=C stretches of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 2-hydroxy-5-methoxybenzoic acid, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 168 or 169, respectively.
Synthesis of 2-Hydroxy-5-methoxybenzoic Acid
The primary industrial and laboratory synthesis of hydroxybenzoic acids from phenols is the Kolbe-Schmitt reaction .[5][6] This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.
Underlying Principles of the Kolbe-Schmitt Reaction
The mechanism of the Kolbe-Schmitt reaction begins with the deprotonation of the phenol (in this case, 4-methoxyphenol) by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide.[7] This phenoxide then attacks carbon dioxide, an electrophile, to form a carboxylate. The reaction is typically carried out under pressure to increase the concentration of CO₂ in the reaction medium. An acidic workup then protonates the carboxylate to yield the final hydroxybenzoic acid. The regioselectivity (ortho- vs. para-carboxylation) is influenced by the counter-ion and reaction conditions. Smaller cations like Na⁺ tend to favor ortho-carboxylation.[6]
Experimental Protocol: Synthesis from 4-Methoxyphenol
This protocol details the synthesis of 2-hydroxy-5-methoxybenzoic acid starting from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂) gas
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Methanol
-
Deionized water
-
Parr reactor or a similar high-pressure autoclave
Procedure:
-
Formation of Sodium Phenoxide: In a suitable reaction vessel, dissolve 4-methoxyphenol in a minimal amount of methanol. Add an equimolar amount of aqueous sodium hydroxide solution. The mixture is then heated under reduced pressure to remove the water and methanol, yielding the dry sodium salt of 4-methoxyphenol.
-
Carboxylation: Transfer the dry sodium 4-methoxyphenoxide to a Parr reactor. Seal the reactor and pressurize it with carbon dioxide to approximately 100 atm. Heat the reactor to 125 °C and maintain these conditions for several hours with stirring.
-
Workup and Isolation: After cooling the reactor to room temperature, vent the excess CO₂. Dissolve the solid product in hot water. The resulting aqueous solution is then carefully acidified with concentrated sulfuric or hydrochloric acid until the pH is acidic. This will precipitate the crude 2-hydroxy-5-methoxybenzoic acid.
-
Purification: The crude product is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from hot water or an ethanol-water mixture to yield pure 2-hydroxy-5-methoxybenzoic acid as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-hydroxy-5-methoxybenzoic acid via the Kolbe-Schmitt reaction.
Analytical Characterization
Rigorous analytical methods are essential to confirm the identity and purity of the synthesized 2-hydroxy-5-methoxybenzoic acid.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard technique for assessing the purity of benzoic acid derivatives.[8][9] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be employed. The retention time of the compound under specific conditions is a key identifier, and the peak area corresponds to its concentration.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and for a preliminary purity check. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) will allow for the separation of the product from the starting material and any byproducts. The spots can be visualized under UV light.
Spectroscopic Methods
The spectroscopic data obtained from the synthesized product should be compared with reference spectra to confirm its identity. The expected features are outlined in section 2.2.
Validation Parameters for Analytical Methods
Any quantitative analytical method used for this compound should be validated according to standard guidelines, assessing parameters such as:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
Applications in Drug Development and Other Fields
While 2-hydroxy-5-methoxybenzoic acid is not a widely known active pharmaceutical ingredient itself, its structural motifs are relevant in drug design and it has found specific applications in analytical and chemical fields.
Role as a Scaffold in Medicinal Chemistry
The salicylic acid backbone is a "privileged scaffold" in medicinal chemistry, meaning it can be used to derive ligands for a diverse range of biological targets. Derivatives of hydroxybenzoic acids are explored for various therapeutic applications, including anti-inflammatory, antioxidant, antitumoral, and antimicrobial properties.[10][11] The methoxy and hydroxyl groups on the ring can be further functionalized to create libraries of new chemical entities for drug screening.
Use in Mass Spectrometry
2-Hydroxy-5-methoxybenzoic acid has been successfully employed as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[2][12] In this technique, the matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecules. It has been found to be particularly useful in the analysis of oligonucleotides and peptides.[1][13]
Potential Pharmacological Relevance
Natural phenolic acids, including hydroxybenzoic acid derivatives, are known to possess a range of biological activities.[10] For instance, some derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a deacetylase implicated in metabolic regulation, cancer, and neurodegenerative diseases.[11] The specific biological activities of 2-hydroxy-5-methoxybenzoic acid are an area for further research, but its structural similarity to other bioactive phenolic compounds suggests potential for antioxidant or enzyme-inhibitory effects.
Signaling Pathway Context: COX Inhibition
Many salicylic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by salicylic acid derivatives.
Conclusion
2-Hydroxy-5-methoxybenzoic acid (CAS No. 2612-02-4) is a valuable and versatile chemical compound. Its synthesis, primarily through the Kolbe-Schmitt reaction of 4-methoxyphenol, is a well-established process. The presence of multiple functional groups allows for straightforward characterization by standard analytical techniques and provides handles for further chemical modification. While its primary established application is as a matrix in MALDI mass spectrometry, its structural relationship to a vast family of pharmacologically active salicylates suggests a latent potential for its use as a scaffold in the development of new therapeutic agents. Further investigation into the biological activities of this compound is warranted and could open new avenues for its application in drug discovery and development.
References
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ChemSynthesis. (2025). 2-hydroxy-5-methoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
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National Bureau of Standards. (1955). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]
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J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxysalicylic Acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-methoxysalicylic acid. Retrieved from [Link]
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UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]
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Wikidata. (n.d.). 5-methoxysalicylic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]
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YouTube. (2020). Kolbe-Schmitt Reaction. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-HYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]
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Molecules. (2021). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]
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Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
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NP-MRD. (2022). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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SIELC Technologies. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxy-benzoic acid. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Methoxybenzoic acid. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid in Organic Solvents
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to unpredictable in vitro results and significant challenges in developing effective drug delivery systems.[1] This guide provides an in-depth technical exploration of the solubility of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid, a complex organic molecule with multiple functional groups that present both challenges and opportunities for solubilization.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and predictive insights into the solubility of this compound in a range of common organic solvents. By understanding the interplay between the molecular structure of this compound and solvent properties, researchers can make informed decisions in formulation development, purification, and analytical method design.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The solubility of this compound is a nuanced interplay of its constituent functional groups and the polarity of the solvent.[2][4]
Molecular Structure Analysis of this compound:
-
Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar, protic solvents.[5] In the presence of a base, it can deprotonate to form a highly polar carboxylate salt, significantly increasing aqueous solubility.[6]
-
Phenolic Hydroxyl (-OH): Similar to the carboxylic acid, the hydroxyl group is polar and can engage in hydrogen bonding, enhancing solubility in polar solvents.[4][5]
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.
-
Biphenyl-like Core: The two aromatic rings constitute a large, non-polar region, which favors solubility in non-polar or moderately polar solvents.[4][5]
The overall solubility of this compound in a given solvent will be determined by the balance of these polar and non-polar characteristics.[2] A larger non-polar hydrocarbon component tends to decrease solubility in polar solvents.[4]
Predictive Solubility Profile of this compound
In the absence of publicly available experimental solubility data for this compound, a hypothetical yet scientifically grounded solubility profile has been generated for illustrative purposes. This profile is based on the analysis of its functional groups and the known solubility of similar compounds like benzoic acid and salicylic acid.[7]
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) | Rationale |
| Hexane | 1.88 | < 0.1 | Very low polarity; unable to effectively solvate the polar functional groups. |
| Toluene | 2.38 | 1.5 | The aromatic nature of toluene offers some interaction with the biphenyl core, but its low polarity limits solvation of the polar groups. |
| Diethyl Ether | 4.34 | 5.0 | Moderate polarity and ability to accept hydrogen bonds allows for some solubility. |
| Ethyl Acetate | 6.02 | 25.0 | A good balance of polarity and hydrogen bond accepting capability to interact with the solute. |
| Tetrahydrofuran (THF) | 7.6 | 150.0 | A polar aprotic solvent that is an excellent hydrogen bond acceptor, leading to high solubility.[7] |
| Acetone | 20.7 | 120.0 | A polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance. |
| Isopropanol | 18.3 | 80.0 | A polar protic solvent that can engage in hydrogen bonding with the solute's hydroxyl and carboxylic acid groups. |
| Ethanol | 24.3 | 100.0 | Similar to isopropanol, its high polarity and hydrogen bonding capacity lead to good solubility. |
| Methanol | 32.6 | 90.0 | The most polar of the alcohols listed, providing strong interactions with the polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200.0 | A highly polar aprotic solvent with strong hydrogen bond accepting ability, often capable of dissolving even sparingly soluble compounds.[8][9] |
| Water | 80.1 | < 0.5 | Despite being highly polar, the large non-polar biphenyl core significantly limits solubility in water.[10] |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[1][11][12][13] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Protocol for Shake-Flask Solubility Determination
-
Preparation:
-
Ensure the this compound sample is pure and finely powdered to maximize surface area.
-
Use high-purity organic solvents.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Procedure:
-
Add a pre-weighed excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial.[11]
-
Add a known volume of the respective organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate at a consistent rate (e.g., 300 RPM) to ensure thorough mixing without vortex formation.[11][12]
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[11][12]
-
-
Sample Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.[11][13]
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility and Mitigation Strategies
Several factors beyond solvent polarity can influence the solubility of this compound:
-
Temperature: Solubility of solids in liquids generally increases with temperature. This relationship should be characterized for formulation and crystallization processes.
-
pH (in aqueous or partially aqueous systems): The carboxylic acid and phenolic hydroxyl groups are ionizable. In solutions with a pH above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble salt.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form being used.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a practical experimental framework, researchers and drug development professionals can effectively approach the challenges associated with the solubilization of this molecule. The provided hypothetical solubility data serves as a predictive tool to guide solvent selection, while the detailed shake-flask protocol offers a robust method for obtaining accurate experimental data. A thorough understanding of solubility is paramount for the successful progression of this compound from a promising lead compound to a viable therapeutic agent.
References
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TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Retrieved from [Link]
-
Fiveable. (n.d.). Solubility in organic solvents Definition. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]
-
Cuesta College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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UNT Digital Library. (2026, January 13). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Retrieved from [Link]
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Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid. Retrieved from [Link]
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Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to 2-hydroxy-5-(4-methoxyphenyl)benzoic acid
This technical guide provides a comprehensive overview of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative. Given the limited direct literature on this specific molecule, this guide synthesizes information from structurally related compounds to project its chemical properties, potential synthesis methodologies, and applications for researchers, scientists, and drug development professionals.
Core Molecular Attributes
While not extensively documented in public chemical databases, the fundamental properties of this compound can be determined from its chemical structure.
Molecular Formula and Weight
The chemical structure consists of a benzoic acid core with a hydroxyl group at the 2-position and a 4-methoxyphenyl substituent at the 5-position. Based on this, the molecular formula and weight have been calculated. A related compound, Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester, has the same molecular formula and a similar molecular weight.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | This compound |
Chemical Structure
The structure combines a salicylic acid moiety with a methoxy-substituted biphenyl system. This unique arrangement of functional groups is anticipated to confer specific chemical reactivity and biological activity.
Caption: Chemical structure of this compound.
Synthesis Methodologies
The synthesis of biphenyl carboxylic acid derivatives is well-established, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method.[2][3] This approach allows for the formation of the carbon-carbon bond between the two phenyl rings.
A plausible synthetic route for this compound would involve the coupling of a protected 5-bromo-2-hydroxybenzoic acid derivative with 4-methoxyphenylboronic acid.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Proposed synthesis workflow via Suzuki-Miyaura coupling.
Experimental Considerations
-
Protection of Functional Groups: The hydroxyl and carboxylic acid groups of the 5-bromo-2-hydroxybenzoic acid are typically protected prior to the coupling reaction to prevent unwanted side reactions. Common protecting groups for phenols include methyl ethers or silyl ethers, while the carboxylic acid can be converted to an ester.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side products.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
-
Purification: The final product is usually purified by column chromatography or recrystallization.
Alternative synthetic strategies could involve a cascade Suzuki-Miyaura coupling followed by a Friedel-Crafts reaction and subsequent rearrangement.[4][5][6]
Potential Applications and Fields of Research
The structural motifs within this compound suggest a range of potential applications in both pharmaceutical and materials science, drawing parallels from the known activities of biphenyl carboxylic acids and hydroxybenzoic acids.[2][7]
Pharmaceutical and Medicinal Chemistry
-
Anti-inflammatory Activity: The biphenyl carboxylic acid scaffold is a well-known pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[2] The 2-hydroxybenzoic acid (salicylic acid) moiety is also known for its anti-inflammatory properties. The combination of these two features in the target molecule makes it a promising candidate for the development of novel anti-inflammatory agents.
-
Anticancer Properties: Numerous biphenyl derivatives have been investigated for their potential as anticancer agents.[8] The rigid biphenyl structure can serve as a scaffold for designing molecules that interact with specific biological targets involved in cancer progression.
-
Antimicrobial and Antioxidant Effects: Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant and antimicrobial activities.[9][10][11] The presence of the phenolic hydroxyl group and the extended conjugation of the biphenyl system in this compound may contribute to such properties.
Materials Science
-
Polymer Synthesis: Biphenyl carboxylic acids are utilized in the synthesis of high-performance polymers due to the thermal stability conferred by the rigid biphenyl unit.[7]
-
Liquid Crystals: The elongated and rigid structure of biphenyl derivatives makes them suitable components for liquid crystal displays.[7]
Safety and Handling
As there is no specific safety data available for this compound, it should be handled with the care appropriate for a novel chemical compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. While direct experimental data is currently scarce, its structural features suggest a rich potential for applications, particularly in the development of new therapeutic agents and advanced materials. The synthetic pathways to access this and related compounds are well-established, providing a clear route for its preparation and further investigation. This guide serves as a foundational resource for researchers looking to explore the properties and potential of this intriguing biphenyl carboxylic acid derivative.
References
-
Ataman Kimya. Biphenyl Carboxylic Acid. [Link]
-
Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
- Zhao, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NSF Public Access Repository.
-
ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]
-
PubMed. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]
-
ACS Figshare. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]
-
PubChemLite. 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H13NO6S). [Link]
-
Appchem. Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester. [Link]
-
U.S. Environmental Protection Agency. Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester - Substance Details. [Link]
-
PubChem. 2-Amino-5-hydroxy-4-methoxybenzoic acid. [Link]
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precisionFDA. 2-HYDROXY-5-METHOXYBENZALDEHYDE. [Link]
-
PMC. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
-
MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]
-
Jiangxi Zhongding Biotechnology Co., Ltd. 2-Hydroxy-4,5-dimethox benzoic acid. [Link]
-
MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
ChemSynthesis. 5-acetyl-2-hydroxybenzoic acid. [Link]
-
RSC Education. The preparation of 2-hydroxybenzoic acid. [Link]
-
Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]
-
NIST. Benzoic acid, 4-hydroxy-3,5-dimethoxy-. [Link]
- Google Patents. Process for production of hydroxybenzoic acids.
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literature review on 5-phenylsalicylic acid derivatives synthesis
Topic: Advanced Synthesis of 5-Phenylsalicylic Acid Derivatives: From Industrial Baselines to Modular Library Generation Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 5-phenylsalicylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and emerging anti-virulence agents against MRSA.[1] While historical synthesis relied on linear, harsh industrial methods (Kolbe-Schmitt carboxylation), modern drug discovery demands convergent, modular pathways to access diverse chemical space.
This guide analyzes the transition from bulk industrial synthesis to precision cross-coupling methodologies. It provides validated protocols for constructing the biaryl core via Suzuki-Miyaura coupling and subsequent functionalization, offering a blueprint for generating high-purity derivative libraries.
Structural Significance & Retrosynthetic Analysis
The 5-phenylsalicylic acid core consists of a biphenyl skeleton with a hydrophilic "head" (salicylic acid) and a lipophilic "tail" (phenyl ring). Retrosynthetically, the molecule can be disconnected at three strategic points, dictating the synthetic strategy.
Visual 1: Retrosynthetic Disconnection Logic
Caption: Strategic disconnections for the 5-phenylsalicylic acid scaffold. Path A is preferred for library generation; Path B for bulk manufacturing.
The Industrial Baseline: Kolbe-Schmitt Carboxylation[2]
The classical route, still used for bulk Diflunisal production, involves the direct carboxylation of 4-phenylphenol. While atom-economical, this method suffers from harsh conditions and regioselectivity issues.
-
Mechanism: Phenoxide formation followed by electrophilic attack of CO₂.
-
The Regioselectivity Challenge: The reaction can yield either the ortho product (salicylic acid derivative) or the para product.
-
Na⁺ / K⁺ Salts: Favor ortho-carboxylation (Chelation control).
-
Cs⁺ / K⁺ (High Temp): Favor para-carboxylation (Thermodynamic control).
-
Technical Insight: For 5-phenylsalicylic acid, the para position relative to the hydroxyl is blocked by the phenyl ring, naturally directing CO₂ to the ortho position. However, forcing conditions (125°C, 100 atm) limit the survival of sensitive functional groups on the phenyl ring.
The Modular Approach: Suzuki-Miyaura Cross-Coupling
For research and drug development, the Suzuki-Miyaura coupling of 5-halosalicylic acids with aryl boronic acids is the gold standard. This route is convergent, allowing late-stage diversification of the phenyl tail.
Mechanistic Causality
-
Substrate Selection: 5-Bromosalicylic acid is preferred over the iodo-analog due to stability and cost, though it requires slightly more active catalysts.
-
Ligand Choice: Phosphine ligands (e.g., PPh₃, dppf) are essential to stabilize the Pd(0) species and facilitate oxidative addition into the electron-rich salicylate ring.
-
Base Effect: Carbonate bases (K₂CO₃, Na₂CO₃) are standard. Stronger bases may cause competitive deborylation of electron-deficient boronic acids (e.g., 2,4-difluorophenylboronic acid).
Visual 2: Catalytic Cycle & Optimization
Caption: Catalytic cycle for the cross-coupling of 5-bromosalicylic acid. Oxidative addition is the rate-determining step for aryl bromides.
Detailed Experimental Protocols
Protocol A: Synthesis of Diflunisal Analog (Suzuki Method)
Target: 5-(2,4-Difluorophenyl)salicylic acid. Rationale: This protocol uses a biphasic system to solubilize the inorganic base while maintaining the organic reactants in solution.
-
Reagents:
-
5-Bromosalicylic acid (1.0 eq, 5 mmol)
-
2,4-Difluorophenylboronic acid (1.2 eq, 6 mmol)
-
Pd(OAc)₂ (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: 1:1 mixture of Toluene/Ethanol (20 mL) + Water (5 mL).
-
-
Procedure:
-
Step 1 (Degassing): Charge a 3-neck round bottom flask with toluene, ethanol, and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
Step 2 (Loading): Add 5-bromosalicylic acid, boronic acid, and K₂CO₃. Stir for 5 minutes.
-
Step 3 (Catalyst Addition): Add Pd(OAc)₂ and PPh₃ simultaneously under a positive nitrogen stream.
-
Step 4 (Reaction): Heat the mixture to 80°C for 6–12 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1) or HPLC.[2]
-
Step 5 (Workup): Cool to room temperature. Acidify carefully with 1N HCl to pH 2 (precipitates the salicylic acid). Extract with Ethyl Acetate (3x).[3]
-
Step 6 (Purification): Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Protocol B: Amide Derivatization (Prodrug Synthesis)
Target: 5-Phenylsalicylamide derivatives. Rationale: Direct coupling of salicylic acid is difficult due to the competing phenolic OH. We use a specific activation method.
-
Reagents:
-
5-Phenylsalicylic acid derivative (1.0 eq)
-
Thionyl Chloride (SOCl₂) (Excess)
-
Amine (R-NH₂) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
-
Procedure:
-
Step 1 (Activation): Reflux the acid in neat SOCl₂ for 2 hours. Evaporate excess SOCl₂ in vacuo to obtain the acid chloride. (Note: The phenolic OH may form a transient ester but usually reverts during workup or requires protection if sensitive).
-
Step 2 (Coupling): Dissolve the crude acid chloride in dry DCM. Add dropwise to a cooled (0°C) solution of the Amine and Et₃N.
-
Step 3 (Isolation): Stir at RT for 2 hours. Wash with NaHCO₃ (removes unreacted acid) and Brine.
-
Data Comparison: Industrial vs. Modular Routes
| Feature | Kolbe-Schmitt (Industrial) | Suzuki-Miyaura (Modular) |
| Starting Material | 4-Phenylphenol | 5-Bromosalicylic Acid |
| Conditions | 125°C, 100 atm CO₂ | 60–80°C, Atmospheric Pressure |
| Functional Group Tolerance | Low (Sensitive to heat/pressure) | High (Tolerates esters, nitriles, etc.) |
| Regioselectivity | Variable (Ortho/Para mix possible) | High (Defined by leaving group) |
| Primary Application | Bulk Commodity (Diflunisal) | Library Generation / SAR Studies |
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Synthesis of Diflunisal (Patent)
- Modern Diflunisal Synthesis (Suzuki Method)
-
Kolbe-Schmitt Reaction Mechanism: Markovic, Z., et al. (2002). Mechanism of the Kolbe-Schmitt Reaction. Journal of Chemical Information and Computer Sciences, 42(5), 1164–1169. [Link]
-
C-H Activation Routes to Salicylic Acids: Giri, R., et al. (2018). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Journal of the American Chemical Society, 140(46), 15734–15743. [Link]
Sources
Methodological & Application
Application Note: Optimized Synthesis of 2-Hydroxy-5-(4-methoxyphenyl)benzoic Acid via Aqueous Suzuki-Miyaura Coupling
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid (a 5-aryl salicylic acid derivative). Unlike traditional methods that require protecting group manipulations (e.g., esterification/etherification followed by hydrolysis), this protocol utilizes a direct aqueous Suzuki-Miyaura coupling strategy.
By exploiting the water-solubility of the salicylate dianion, we eliminate two synthetic steps, reducing waste and processing time. This method is optimized for medicinal chemistry discovery phases and early process development, specifically for synthesizing analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal.
Retrosynthetic Strategy & Rationale
The target molecule is a biaryl system containing a polar salicylic acid moiety. The strategic disconnection is made at the C5–C(aryl) bond.
-
Coupling Partner A (Electrophile): 5-Bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid). This is preferred over the iodo-derivative due to cost and stability.
-
Coupling Partner B (Nucleophile): (4-Methoxyphenyl)boronic acid.
-
Catalytic System: Palladium(0) facilitated cross-coupling in a biphasic or aqueous-miscible solvent system.
Mechanistic Insight: The "Base" Criticality
In standard Suzuki couplings, 2 equivalents of base are common. However, for salicylic acids, stoichiometry is critical . The base must perform three distinct functions:
-
Deprotonate the carboxylic acid (
). -
Deprotonate the phenolic hydroxyl (
) to prevent catalyst poisoning by the free phenol. -
Activate the boronic acid to the reactive boronate species.
Therefore, this protocol mandates a minimum of 3.5 equivalents of base to ensure full conversion.
Reaction Workflow & Pathway
Figure 1: Reaction workflow for the direct coupling of unprotected salicylic acid derivatives.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Molecular Weight | Equivalents | Amount (Example) |
| 5-Bromosalicylic acid | Electrophile | 217.02 g/mol | 1.0 | 2.17 g (10 mmol) |
| (4-Methoxyphenyl)boronic acid | Nucleophile | 151.96 g/mol | 1.2 | 1.82 g (12 mmol) |
| Pd(PPh3)4 | Catalyst | 1155.56 g/mol | 0.01 (1 mol%) | 115 mg |
| Na2CO3 | Base | 105.99 g/mol | 3.5 | 3.71 g (35 mmol) |
| 1,4-Dioxane | Solvent (Organic) | - | - | 25 mL |
| Deionized Water | Solvent (Aqueous) | - | - | 25 mL |
| HCl (1M) | Workup Reagent | - | Excess | ~50 mL |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Glassware: Use a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5-Bromosalicylic acid (2.17 g), (4-Methoxyphenyl)boronic acid (1.82 g), and Na2CO3 (3.71 g) to the flask.
-
Solvent Addition: Add 25 mL of distilled water. Stir for 5 minutes at room temperature. Observation: The solution should become clear or slightly hazy as the sodium salicylate salt forms.
-
Co-Solvent: Add 25 mL of 1,4-Dioxane.
-
Degassing (Crucial): Sparge the biphasic mixture with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen. Oxygen causes rapid catalyst decomposition (homocoupling/black Pd formation).
Step 2: Catalysis[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (115 mg).
-
Alternative: For difficult substrates, use Pd(OAc)2 (1 mol%) + SPhos (2 mol%).
-
-
Heating: Heat the reaction mixture to 90°C (oil bath temperature).
-
Monitoring: Stir vigorously for 8–12 hours. Monitor conversion via HPLC or TLC (Eluent: 50% EtOAc/Hexane + 1% Acetic Acid). Note: The starting material spot will disappear, and a more polar fluorescent spot will appear.
Step 3: Workup & Purification[2]
-
Filtration: Cool the mixture to room temperature. If black Pd black particles are visible, filter the mixture through a pad of Celite®. Wash the pad with 10 mL of 0.1 M NaOH.
-
Phase Separation: Transfer filtrate to a separatory funnel. Wash with 20 mL Diethyl Ether or Ethyl Acetate.
-
Why? This removes unreacted boronic acid and phosphine oxide byproducts. The product remains in the aqueous layer as the dicarboxylate salt.
-
-
Precipitation: Transfer the aqueous layer to a clean beaker. Slowly add 1M HCl with stirring until pH reaches ~1–2.
-
Observation: A thick white/off-white precipitate will form immediately.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts (NaCl/NaBr).
-
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
Quality Control & Validation
Expected Yield: 85–92% Appearance: Off-white to pale beige powder.
Analytical Parameters
-
1H NMR (400 MHz, DMSO-d6):
- 11.0–12.0 (br s, 1H, -COOH)
- 10.2 (s, 1H, -OH)
- 7.98 (d, J=2.4 Hz, 1H, Ar-H ortho to COOH)
- 7.72 (dd, 1H, Ar-H meta to COOH)
- 7.55 (d, 2H, Ar-H on methoxyphenyl ring)
- 7.02 (d, 2H, Ar-H on methoxyphenyl ring)
- 6.95 (d, 1H, Ar-H ortho to OH)
- 3.80 (s, 3H, -OCH3)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction turns black immediately | Oxygen poisoning or poor ligand quality. | Ensure rigorous degassing (15+ min). Use fresh catalyst. |
| Low Conversion (<50%) | Catalyst inhibition by free phenol. | Check pH. Ensure >3.0 eq of base was used. Add 0.5 eq more Na2CO3. |
| Product is oily/sticky | Boronic acid contamination. | Perform the ether wash on the basic aqueous phase before acidification. Recrystallize from Ethanol/Water. |
| Protodeboronation | Temperature too high or unstable boronic acid. | Lower temp to 75°C. Use Pd(dppf)Cl2 catalyst which works faster at lower temps. |
Mechanism of Action (Catalytic Cycle)[6][7][8]
The success of this reaction relies on the base-mediated activation of the boronic acid and the stabilization of the oxidative addition intermediate.
Figure 2: Simplified catalytic cycle emphasizing the role of the base in ligand exchange and transmetallation.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737.
-
González-González, A., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. National Institutes of Health (PMC).
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments.
-
BenchChem. (2025). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid (Analogous Salicylic Systems).
Sources
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromosalicylic Acid with 4-Methoxyphenylboronic Acid
Abstract: This document provides a comprehensive guide for the synthesis of 2-hydroxy-5'-methoxybiphenyl-3-carboxylic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol details the coupling of 5-bromosalicylic acid and 4-methoxyphenylboronic acid, offering insights into the mechanistic underpinnings, reagent selection, and reaction optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible methodology for the construction of functionalized biaryl scaffolds.
Introduction: The Power of the Suzuki-Miyaura Cross-Coupling
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Among the myriad of available methods, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for constructing C-C bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry, shared with Richard F. Heck and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]
The reaction's prominence in academic and industrial settings, especially in pharmaceutical synthesis, stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2][3][4] This protocol focuses on a specific application: the synthesis of a substituted biphenyl carboxylic acid, a structural motif prevalent in many biologically active molecules.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting into the carbon-halogen bond (in this case, the C-Br bond of 5-bromosalicylic acid). This step forms a new square planar Pd(II) intermediate.[5][7] The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron compound (4-methoxyphenylboronic acid) is transferred to the palladium(II) center. This step is critically dependent on the presence of a base.[1][8] The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the aryl group to the palladium, displacing the halide.[9][10]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Hydroxy-5'-methoxybiphenyl-3-carboxylic acid
This protocol provides a reliable method for the coupling of 5-bromosalicylic acid with 4-methoxyphenylboronic acid. The use of a bulky, electron-rich phosphine ligand such as SPhos is recommended to ensure high catalytic activity, which is often beneficial for coupling with functionalized and potentially challenging substrates.[3][11]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 5-Bromosalicylic acid | 217.02 | 217 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 (2 mol%) |
| SPhos (Ligand) | 410.47 | 16.4 mg | 0.04 | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
| Schlenk flask or pressure vessel | - | 1 | - | - |
| Magnetic stir bar | - | 1 | - | - |
| Inert gas supply (Argon or N₂) | - | - | - | - |
Step-by-Step Procedure
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask or a suitable pressure vessel.
-
Addition of Solids: To the flask, add 5-bromosalicylic acid (217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with inert gas for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction flask under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Allow the reaction mixture to stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Acidification: Add 20 mL of water to the reaction mixture. Carefully acidify the aqueous solution to a pH of ~3-4 using 1M HCl. This will protonate the carboxylic acid and any phenoxide, making the product extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-hydroxy-5'-methoxybiphenyl-3-carboxylic acid.
Scientific Rationale for Protocol Choices
The selection of each component in a Suzuki-Miyaura coupling is critical for achieving high yields and purity. The choices in this protocol are based on established principles and field-proven insights.
-
Palladium Source and Ligand: While simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ a separate palladium precursor (like Pd(OAc)₂) and a specialized ligand.[12] Bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos, are known to significantly enhance catalytic activity.[3][13] They promote the crucial oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and often enabling reactions at room temperature or with less reactive coupling partners like aryl chlorides.[3][11][14]
-
The Role of the Base: The base is not a mere spectator; it is essential for the transmetalation step to proceed.[15] It is widely believed that the base activates the organoboron compound by forming a more nucleophilic boronate complex.[8][10] The choice of base can influence reaction rates and yields. Inorganic bases are common, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being widely used.[1][8] K₃PO₄ is a moderately strong base that is often effective and compatible with a wide range of functional groups.
-
Solvent System: The Suzuki-Miyaura reaction is remarkably flexible in its solvent choice.[1] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are frequently employed.[7][16] A biphasic system, typically an organic solvent with water, is very common. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species, while the organic phase solubilizes the substrates and the palladium catalyst.[1]
Safety and Handling
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium compounds can be toxic and should be handled with care. Organic solvents like 1,4-dioxane are flammable.
-
Reaction Conditions: If using a sealed pressure vessel, do not exceed the vessel's pressure rating. Heating a sealed vessel should always be done behind a blast shield.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Couto, M., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 26(15), 3267-3274. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(26), 8566–8577. [Link]
-
HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling. [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2021, October 13). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
-
Merck Millipore. (n.d.). Buchwald Phosphine Ligands. [Link]
-
Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 184-192. [Link]
-
Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (n.d.). Mechanism of the homogeneous Suzuki–Miyaura reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids...[Link]
-
Synlett. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. [Link]
- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
ResearchGate. (n.d.). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.hzpt.com [blog.hzpt.com]
- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Note: Protecting Group Strategies for 5-(4-Methoxyphenyl)salicylic Acid Synthesis
Executive Summary & Strategic Analysis
The synthesis of 5-(4-methoxyphenyl)salicylic acid (a structural analog of Diflunisal) presents a classic chemoselectivity challenge. The target molecule contains three reactive functionalities: a carboxylic acid, a phenolic hydroxyl, and a biaryl ether (methoxy group).
The Core Challenge:
-
Catalyst Poisoning: Unprotected salicylic acids are notorious for poisoning Palladium catalysts during Suzuki-Miyaura coupling due to the bidentate chelation of the salicylate moiety (COO⁻ and Phenolate⁻) to the metal center.
-
Orthogonality: The target molecule possesses a 4-methoxy group. Standard phenol deprotection strategies using Lewis acids (e.g.,
) will indiscriminately cleave both the protecting group and the target's methoxy ether.
The Solution: This guide details two protocols. The "Fortress Strategy" (Protocol A) utilizes an orthogonal protection scheme (Methyl Ester + Benzyl Ether) that ensures high yields and purity. The "Direct Strategy" (Protocol B) utilizes ligand-accelerated catalysis for rapid, lower-yield screening.
Strategic Logic: The Orthogonality Matrix
| Functional Group | Protection Strategy | Deprotection Condition | Compatibility with Target (-OMe) |
| Carboxylic Acid | Methyl Ester (-COOMe) | LiOH / THF / | High (Base stable) |
| Salicylate Phenol | Benzyl Ether (-OBn) | High (Orthogonal to -OMe) | |
| Alternative Phenol | Methyl Ether (-OMe) | FAIL (Cleaves target -OMe) | |
| Alternative Phenol | MOM Ether (-OMOM) | Dilute HCl | Good (Acid stable) |
Recommendation: We prioritize the Benzyl Ether / Methyl Ester route. It allows for base-mediated hydrolysis of the ester followed by neutral hydrogenolysis of the phenol, preserving the target's 4-methoxy group perfectly.
Visualizing the Synthetic Pathway
The following diagram illustrates the "Fortress Strategy" (Route A) and the critical decision points.
Caption: Figure 1. Comparative synthetic pathways. Route A (Solid lines) utilizes orthogonal protection to ensure chemoselectivity. Route B (Dotted line) represents the direct, ligand-dependent approach.
Protocol A: The "Fortress" Strategy (High Purity)
This protocol is designed for scale-up and medicinal chemistry campaigns where purity is paramount.
Step 1: Global Protection (Esterification & Benzylation)
Note: While these can be done sequentially, isolating the methyl ester first is standard practice to control regioselectivity.
Reagents:
-
5-Bromosalicylic acid (1.0 equiv)
-
Methanol (Solvent/Reagent)
-
Sulfuric Acid (
, cat.) -
Benzyl Bromide (BnBr, 1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Acetone or DMF (Solvent for Step 1b)
Procedure:
-
Esterification: Dissolve 5-bromosalicylic acid in MeOH. Add catalytic
. Reflux for 12 hours. Concentrate and neutralize to obtain Methyl 5-bromosalicylate . -
Benzylation: Dissolve the ester in Acetone. Add
and Benzyl Bromide. Reflux for 4-6 hours. -
Workup: Filter off inorganic salts. Concentrate. Recrystallize from Hexane/EtOAc.[1]
-
Checkpoint: The product Methyl 2-(benzyloxy)-5-bromobenzoate should be a white solid.
-
Step 2: Suzuki-Miyaura Cross-Coupling
Causality: The use of the protected salicylate prevents the formation of stable Pd-salicylate complexes, allowing the catalytic cycle to proceed with standard, inexpensive catalysts like
Reagents:
-
Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
- (3-5 mol%)
- (2M aqueous solution, 3.0 equiv)
-
Toluene/Ethanol (4:1 ratio) or Dioxane
Procedure:
-
Degassing: Combine the bromide, boronic acid, and solvent in a reaction vessel. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalysis: Add
and the aqueous base. -
Reaction: Heat to 90°C (or reflux) for 4-12 hours under inert atmosphere. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. Purify via silica gel chromatography.-
Result:Methyl 5-(4-methoxyphenyl)-2-(benzyloxy)benzoate .
-
Step 3: Orthogonal Deprotection Sequence
Logic: We hydrolyze the ester first using base (LiOH). The benzyl ether is stable to these conditions. We then remove the benzyl group using hydrogenolysis.[2] This order avoids handling the highly polar amino-acid-like final product until the very end.
Phase 3a: Ester Hydrolysis
-
Dissolve intermediate in THF/Water (3:1).
-
Add LiOH (3.0 equiv). Stir at RT or 40°C until starting material is consumed (LCMS).
-
Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.[1][3][4]
-
Intermediate:5-(4-methoxyphenyl)-2-(benzyloxy)benzoic acid .
-
Phase 3b: Hydrogenolysis (The "Soft" Cleavage)
Why this works: Hydrogenolysis (
-
Dissolve the acid intermediate in MeOH or EtOAc.
-
Add 10 wt% Pd/C catalyst (10% loading).
-
Stir under
balloon (1 atm) at RT for 2-4 hours. -
Filtration: Filter through Celite to remove Pd/C. Caution: Pd/C is pyrophoric.
-
Isolation: Concentrate filtrate. The product, 5-(4-methoxyphenyl)salicylic acid , usually precipitates or can be recrystallized from Ethanol/Water.
Protocol B: The "Direct" Strategy (Ligand-Promoted)
This protocol is suitable for rapid screening or when protecting group steps must be avoided to save time. It relies on electron-rich, bulky phosphine ligands (SPhos or XPhos) to outcompete the salicylate for Palladium binding.
Reagents:
-
5-Bromosalicylic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
- (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5-10 mol%)
- (3.0 equiv)
-
n-Butanol / Water (1:1) or Toluene / Water
Procedure:
-
Mix all solid reagents in a vial.
-
Add solvents and degas thoroughly.
-
Heat to 100°C for 12-24 hours.
-
Purification: This route often produces significant protodeboronation byproducts. Preparative HPLC is recommended for isolation.
Comparative Data Analysis
| Parameter | Protocol A (Fortress/Protected) | Protocol B (Direct/SPhos) |
| Overall Yield | 65 - 75% | 30 - 50% |
| Step Count | 5 (Est -> Bn -> Cpl -> Hyd -> H2) | 1 (Coupling) |
| Purification | Standard Silica Chromatography | Difficult (HPLC often required) |
| Scaleability | High (Kg scale feasible) | Low (Ligand cost, mixing issues) |
| Chemoselectivity | Excellent (Target -OMe preserved) | Moderate (Side reactions common) |
References
-
Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Diflunisal Synthesis (Analogous Chemistry): Bae, J. Y., et al. (2000). Improved Synthesis of Diflunisal. Synthetic Communications.
-
Orthogonal Protection of Salicylates: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Source for Benzyl/Methyl orthogonality).
-
Ligand-Promoted Direct Coupling: Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Deprotection Selectivity (Bn vs OMe): Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Journal of Organic Chemistry, 72(17), 6599–6601. Link
Disclaimer: This protocol involves the use of hazardous chemicals including bromides, strong acids, and pyrophoric catalysts. All experiments should be conducted in a fume hood with appropriate PPE.
Sources
Application Note: Engineering Bioactive MOFs with 2-Hydroxy-5-(4-methoxyphenyl)benzoic Acid
This Application Note and Protocol Guide is designed for researchers in reticular chemistry and drug delivery. It details the synthesis, characterization, and application of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid (hereafter referred to as H₂L-OMe ) as a functional ligand in Metal-Organic Frameworks (MOFs).
Executive Summary
This compound (H₂L-OMe ) is a biphenyl-functionalized salicylate derivative. Unlike standard linkers (e.g., terephthalic acid), H₂L-OMe possesses a unique "head-to-tail" asymmetry:
-
The Head (Salicylate Core): A strong chelating site (carboxylate + phenolic hydroxyl) capable of forming stable secondary building units (SBUs) with transition metals (Zn, Cu) and high-valent metals (Zr).
-
The Tail (4-Methoxyphenyl): A hydrophobic, electron-rich extension that protrudes into the MOF pore. This tail modulates pore hydrophobicity, enhances
- stacking with aromatic drug payloads, and introduces luminescence properties.
This guide presents two distinct strategies for utilizing H₂L-OMe :
-
Structural Linker: Creating a 3D "Pillared-Layer" MOF using Zn(II) and a bipyridine pillar.
-
Defect Modulator: Using H₂L-OMe as a capping agent to engineer functional defects in Zr-UiO-66 for enhanced drug loading.
Part 1: Ligand Synthesis (Pre-cursor Protocol)
Since H₂L-OMe is not a standard catalog reagent, it must be synthesized via Suzuki-Miyaura coupling.
Reaction Scheme
5-Bromosalicylic acid + 4-Methoxyphenylboronic acid
Step-by-Step Protocol
-
Reagents:
-
5-Bromosalicylic acid (10.0 mmol, 2.17 g)
-
4-Methoxyphenylboronic acid (12.0 mmol, 1.82 g)
-
Pd(PPh
) (0.5 mmol, 578 mg) – Handle in glovebox or under Ar flow. -
Sodium Carbonate (Na
CO ) (20.0 mmol, 2.12 g) -
Solvent: 1,4-Dioxane (60 mL) / Distilled Water (30 mL) degassed.
-
-
Procedure:
-
Setup: Charge a 250 mL Schlenk flask with the bromide, boronic acid, and base. Cycle vacuum/Argon 3 times.
-
Addition: Add degassed solvents via syringe. Add Pd catalyst last under positive Argon pressure.
-
Reaction: Heat to 90°C under reflux for 24 hours . The solution will darken (black Pd precipitate is normal upon completion).
-
Workup:
-
Cool to RT. Filter through Celite to remove Pd black.
-
Acidify filtrate with 1M HCl to pH
2. A white/off-white precipitate (H₂L-OMe) will form. -
Filter the solid, wash with cold water (3 x 20 mL).
-
Recrystallization: Recrystallize from hot Ethanol/Water (1:1) to obtain needle-like crystals.
-
-
Yield: Expect 75-85%.
-
Validation:
H NMR (DMSO- ) should show loss of the aryl bromide signal and appearance of the methoxy singlet at ppm.
-
Part 2: 3D MOF Synthesis (Pillared-Layer Strategy)
Because H₂L-OMe is a mono-acid (structurally), it tends to form 1D chains or discrete clusters. To achieve a porous 3D MOF, we use 4,4'-bipyridine (bipy) as a pillar to connect 2D Zn-Salicylate sheets.
Target Structure: [Zn₂(L-OMe)₂(bipy)]ₙ
This topology typically features hydrophobic channels lined by the methoxyphenyl tails, ideal for encapsulating non-polar drugs.
Experimental Protocol
| Parameter | Condition |
| Metal Source | Zn(NO |
| Ligand 1 | H₂L-OMe (0.2 mmol, 48.8 mg) |
| Ligand 2 (Pillar) | 4,4'-bipyridine (0.1 mmol, 15.6 mg) |
| Solvent System | DMF / Ethanol / H |
| Temperature | 85°C (Isothermal oven) |
| Time | 48 hours |
Procedure:
-
Dissolution: Dissolve H₂L-OMe and 4,4'-bipyridine in the DMF/Ethanol mixture. Sonicate until clear.
-
Metal Addition: Add Zn(NO
) ·6H O dissolved in water to the ligand solution. -
Crystallization: Seal in a 20 mL scintillation vial (Teflon-lined cap). Place in a programmable oven:
-
Ramp to 85°C (2 hours).
-
Hold at 85°C (48 hours).
-
Cool to RT (0.1°C/min rate) to minimize crystal cracking.
-
-
Harvesting: Isolate yellow block crystals via filtration. Wash with fresh DMF, then Ethanol.
-
Activation: Solvent exchange with Ethanol (3 days, replenish daily), then dry under vacuum at 60°C. Note: Avoid high heat (>100°C) initially to prevent collapse of the pillared structure.
Part 3: Defect Engineering in Zr-MOFs (The Modulator Route)
For drug delivery, Zr-MOFs (like UiO-66) are preferred for their stability. Here, H₂L-OMe is used not as the main linker, but as a "Defect Generator." It replaces standard linkers, creating larger mesopores and functionalizing the pore surface with methoxyphenyl groups.
Protocol: H₂L-OMe Doped UiO-66
-
Reagents:
-
ZrCl
(0.5 mmol) -
Terephthalic Acid (BDC) (0.5 mmol)
-
Modulator: H₂L-OMe (0.5 mmol) – 1 equivalent relative to Zr.
-
Solvent: DMF (15 mL) + Acetic Acid (1 mL).
-
-
Mechanism: The salicylate group of H₂L-OMe binds strongly to the Zr
cluster during nucleation but prevents the formation of a closed network at that specific site. The methoxy tail projects into the void, creating a "sticky" site for hydrophobic drugs (e.g., Doxorubicin). -
Synthesis:
-
Dissolve ZrCl
in DMF/Acetic Acid. -
Add BDC and H₂L-OMe. Sonicate for 20 mins.
-
Heat at 120°C for 24 hours .
-
Centrifuge to collect white powder. Wash extensively with DMF and Methanol to remove uncoordinated ligand.
-
Part 4: Visualization of Workflows
Caption: Workflow for synthesizing the H₂L-OMe ligand and its subsequent integration into either a 3D Pillared Zn-MOF or a Defect-Engineered Zr-MOF.
Part 5: Characterization & Validation
| Technique | Purpose | Expected Outcome |
| PXRD | Structural Integrity | Route A: Compare with simulated pattern of [Zn |
| NMR Digestion | Stoichiometry | Digest MOF in DCl/DMSO- |
| N₂ Isotherm (BET) | Porosity | Route A: Type I isotherm (microporous).Route B: Hysteresis loop (Type IV) indicating mesopores created by the bulky ligand defects. |
| TGA | Thermal Stability | Weight loss < 150°C = Solvent. Decomposition of H₂L-OMe typically starts > 300°C. |
Part 6: Drug Loading Protocol (Doxorubicin Model)
The methoxyphenyl tail of H₂L-OMe creates a hydrophobic pocket ideal for
-
Activation: Ensure MOF is fully solvent-exchanged (Ethanol) and dried.
-
Loading: Suspend 50 mg of H₂L-OMe-MOF in 10 mL of DOX/PBS solution (1 mg/mL).
-
Incubation: Stir in the dark at RT for 24 hours. The methoxy tail facilitates strong interaction with the anthracycline ring of DOX.
-
Quantification: Centrifuge. Measure UV-Vis of supernatant (480 nm) to calculate Loading Capacity (LC%).
-
Self-Validating Check: The pellet should turn deep red, and the supernatant should become clear.
-
References
-
Suzuki Coupling for Salicylates: Gong, J., et al. "Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromosalicylic Acid Derivatives."[1] Journal of Organic Chemistry, 2012.
-
Pillared MOF Strategy: Chen, B., et al. "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angewandte Chemie Int. Ed., 2006.
-
Defect Engineering in UiO-66: Shearer, G. C., et al. "Tuned to Perfection: Ironing Out the Defects in Metal-Organic Framework UiO-66." Chemistry of Materials, 2014.
-
Salicylate MOFs in Drug Delivery: Rojas, S., et al. "Metal-Organic Frameworks as Carriers for the Controlled Release of Salicylic Acid." CrystEngComm, 2013.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Suzuki Coupling of Sterically Hindered Salicylic Acids
Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-SAL-001 Subject: Optimization of Yields for Ortho-Substituted/Free Salicylic Acid Substrates
Executive Summary & Diagnostic Dashboard
Welcome to the technical support hub. You are likely experiencing low yields (<40%) or stalled conversion when attempting to couple sterically hindered salicylic acids (or their boronic acid counterparts).
This reaction class faces a "Triple Threat" of failure modes:
-
Catalyst Poisoning: The free carboxylate acts as a ligand, sequestering the Pd(II) species.
-
Steric Blocking: Ortho-substituents prevent the approach of the coupling partner during transmetalation.
-
Protodeboronation: Ortho-substituted salicylic boronic acids are electronically primed to eject the boron moiety under basic conditions.
Use the guide below to diagnose and resolve your specific bottleneck.
Module A: The "Free Acid" Paradox (Catalyst Poisoning)
The Issue: Users often observe that protecting the acid (as a methyl ester) restores reactivity, but the direct coupling of the free acid fails.
The Mechanism: In basic media, salicylic acid becomes a salicylate dianion. This electron-rich species can displace phosphine ligands on the Palladium center, forming a stable, unreactive Pd(II)-carboxylate complex. This effectively removes the catalyst from the cycle before transmetalation can occur.
🛠️ Solution: The "Base Overload" Protocol
If you must couple the free acid, you cannot use standard stoichiometry. You must drive the equilibrium away from Pd-coordination using specific bases and solvent systems.
Recommended Protocol (Direct Coupling):
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pre-catalyst source. |
| Ligand | SPhos or XPhos (4-10 mol%) | Biaryl phosphines create a "pocket" that prevents carboxylate binding via steric bulk. |
| Base | K₃PO₄ (3.5 - 4.0 equiv) | CRITICAL: You need 1 eq to deprotonate the COOH, 1 eq to activate the Boron, and excess to maintain the catalytic cycle. |
| Solvent | Toluene/Water (10:1) or Dioxane/Water | Biphasic systems often prevent the sequestration of Pd into the aqueous carboxylate layer. |
| Temp | 80–100 °C | High energy required to overcome the steric barrier. |
Tech Note: If direct coupling yields remain <50%, switch to the Methyl Ester Route . The extra two steps (protection/deprotection) are often faster than weeks of optimizing a failing direct coupling.
Module B: Overcoming Steric Hindrance (Ligand Selection)
The Issue: Standard ligands like PPh₃ or dppf fail because the ortho-substituent on the salicylic core physically blocks the Palladium center during the rate-determining step (usually transmetalation for hindered substrates).
The Solution: Switch to Buchwald Dialkylbiaryl Phosphines .
🔬 Ligand Performance Matrix
| Ligand | Substrate Scope | Why it works |
| SPhos | Gold Standard for ortho-substituted aryl chlorides/bromides. | The methoxy group on the ligand interacts with Pd, stabilizing the monoligated L-Pd(0) species, which is the active catalyst. |
| XPhos | Excellent for heteroaryl chlorides and sulfonates.[1] | Increased steric bulk (isopropyl groups) accelerates reductive elimination, often the bottleneck for bulky products. |
| RuPhos | Best for electron-rich substrates (like salicylic acid). | Tuned electronic properties to prevent oxidation of the electron-rich product. |
📊 Visualization: The Steric/Poisoning Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning.
Caption: Figure 1. The Catalytic Junction.[2] Without bulky ligands (SPhos), the pathway diverts to the stable, inactive Carboxylate Complex (Red).
Module C: The Case of the Disappearing Boron (Protodeboronation)
The Issue: You add the boronic acid, but after 1 hour, LCMS shows only the de-boronated starting material (e.g., salicylic acid or phenol).
The Mechanism: Ortho-substituted boronic acids are highly susceptible to Protodeboronation . The basic conditions required for Suzuki coupling facilitate the formation of a boronate anion, which is then protonated ipso- to the boron, causing C-B bond cleavage. This is accelerated by the electron-rich phenol ring.
🛠️ Troubleshooting Guide
Method 1: The "Slow Release" Strategy (MIDA Boronates) Replace the boronic acid with a MIDA boronate .[3]
-
Why: MIDA boronates are stable to base.[3] They slowly hydrolyze in the reaction mixture, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of "vulnerable" free boronic acid low.
Method 2: Anhydrous Conditions
-
Base: Cs₂CO₃ or K₃PO₄ (anhydrous, micronized).
-
Solvent: DMF or Toluene (Dry).
-
Additive: 4Å Molecular Sieves.
-
Why: Protodeboronation requires a proton source (usually water).[4] Removing water stops the side reaction.
Interactive Troubleshooting Flowchart
Follow this logic tree to determine your next experiment.
Caption: Figure 2. Decision Matrix for optimizing Suzuki Coupling of salicylic acid derivatives.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ for these substrates? A: No. Triphenylphosphine is too small and not electron-rich enough. It will likely result in <10% yield due to the inability to prevent Pd-carboxylate coordination and the inability to facilitate oxidative addition on the electron-rich salicylate ring. Use SPhos or XPhos [1].
Q: My boronic acid has an ortho-hydroxyl group. Is that a problem? A: Yes. Ortho-hydroxyl groups accelerate protodeboronation significantly. If possible, protect the phenol as a methoxy or benzyl ether before coupling. If you must keep it free, use the MIDA boronate strategy to minimize decomposition [2].
Q: Why is K₃PO₄ preferred over Na₂CO₃? A: Solubility and basicity.[5] K₃PO₄ has better solubility in dioxane/water mixtures and provides a higher concentration of active base in the organic phase (via ion pairing) compared to carbonate bases, which is crucial for activating hindered boronic acids [3].
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates."[3] Journal of the American Chemical Society, 2009.[3][6]
-
Lloyd-Jones, G. C., et al. "Base-Catalyzed Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2017.[7]
-
Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from salicylic acid derivatives." Chemical Communications, 2001.
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
preventing decarboxylation during 2-hydroxy-5-(4-methoxyphenyl)benzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges, with a focus on preventing the undesired decarboxylation side reaction.
I. Troubleshooting Guide: Preventing Decarboxylation and Maximizing Yield
This section addresses specific experimental issues that can lead to the formation of the primary byproduct, 4-methoxy-4'-hydroxybiphenyl, through decarboxylation.
Question 1: My yield of this compound is low, and I'm isolating a significant amount of 4-methoxy-4'-hydroxybiphenyl. What is causing this and how can I prevent it?
Answer:
The presence of 4-methoxy-4'-hydroxybiphenyl indicates that your desired product is undergoing decarboxylation (the loss of CO2). This is a common issue in the synthesis of salicylic acid derivatives, which are prone to this side reaction under certain conditions.[1] The primary causes are typically related to excessive heat and the presence of acid.
Underlying Causes and Solutions:
-
Excessive Temperature During Reaction or Work-up: Salicylic acids can decarboxylate at elevated temperatures, often catalyzed by acidic conditions.[2][3] The reaction to produce phenols from salicylic acids via decarboxylation can occur at temperatures ranging from 180°C to 250°C.[3]
-
Solution: Carefully control the reaction temperature during the carboxylation step. While the Kolbe-Schmitt reaction requires heat, exceeding the optimal temperature for your specific substrate can favor decarboxylation.[4] During the acidic work-up to protonate the carboxylate, maintain a low temperature (e.g., using an ice bath) to minimize acid-catalyzed decarboxylation.[5]
-
-
Prolonged Reaction Times at High Temperatures: Even at appropriate temperatures, extended reaction times can lead to product degradation.
-
Solution: Optimize the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) to determine the point of maximum product formation before significant decarboxylation occurs.
-
-
Localized Overheating: Poor heat distribution in the reaction vessel can create "hot spots" where the temperature is significantly higher than the bulk reaction mixture.
-
Solution: Ensure efficient and uniform stirring throughout the reaction. For larger scale reactions, consider using a high-quality heating mantle with a temperature controller and a suitable stirring mechanism to maintain a homogenous temperature profile.
-
Question 2: I'm using a standard Kolbe-Schmitt reaction protocol, but my regioselectivity is poor, giving me a mixture of isomers. How can I improve the selectivity for the desired 2-hydroxy product?
Answer:
Regioselectivity in the Kolbe-Schmitt reaction is highly dependent on the choice of the alkali metal cation.[6] The reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide.[4][7]
Factors Influencing Regioselectivity:
-
Choice of Base (Alkali Metal Cation):
-
Sodium Hydroxide (NaOH): Using sodium hydroxide to form the sodium phenoxide of 4-methoxy-4'-hydroxybiphenyl generally favors the formation of the ortho-carboxylated product (this compound).[6][8]
-
Potassium Hydroxide (KOH): Conversely, using potassium hydroxide tends to yield the para-carboxylated isomer as the major product.[4][7] The larger ionic radius of the potassium ion is thought to favor the formation of the para isomer.[6]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer.
-
Solution: For the synthesis of the target molecule, the use of sodium hydroxide is strongly recommended. Maintain the reaction temperature at the lower end of the effective range for the Kolbe-Schmitt reaction (typically around 125-150°C) to favor the kinetically controlled ortho-product and minimize both isomerization and decarboxylation.[4]
-
Question 3: My reaction seems to stall, and I have a large amount of unreacted 4-methoxy-4'-hydroxybiphenyl. What are the likely causes?
Answer:
Incomplete conversion is a frequent challenge in the Kolbe-Schmitt reaction. Several factors can contribute to this issue:
-
Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture.[8][9] Water can reduce the nucleophilicity of the phenoxide ion, thereby hindering its reaction with carbon dioxide.[10]
-
Solution: Ensure all reactants, solvents, and glassware are scrupulously dry. Dry the 4-methoxy-4'-hydroxybiphenyl starting material in a vacuum oven before use. Use a dry, high-purity grade of carbon dioxide.
-
-
Insufficient Carbon Dioxide Pressure: The carboxylation step is an equilibrium process.[11] Sufficient CO2 pressure is necessary to drive the reaction towards product formation.[4]
-
Incomplete Phenoxide Formation: The reaction requires the complete conversion of the starting phenol to the more nucleophilic phenoxide.
-
Solution: Use a slight excess of a strong base (e.g., sodium hydroxide) to ensure complete deprotonation of the 4-methoxy-4'-hydroxybiphenyl.
-
II. Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Kolbe-Schmitt reaction in this synthesis?
The Kolbe-Schmitt reaction is an electrophilic aromatic substitution.[7] First, the starting material, 4-methoxy-4'-hydroxybiphenyl, is deprotonated by a strong base (like NaOH) to form the sodium phenoxide. This phenoxide is significantly more reactive towards electrophiles than the parent phenol. The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. This is followed by tautomerization to regenerate the aromatic ring and subsequent acidification to yield the final this compound product.[4][12]
Why is decarboxylation a competing reaction?
Decarboxylation is the reverse of the carboxylation reaction and involves the loss of a carboxyl group as carbon dioxide.[1] For salicylic acid and its derivatives, the ortho-hydroxyl group can stabilize the transition state for decarboxylation. The reaction is often accelerated by heat and the presence of protons (acid catalysis).[2][5] In essence, the conditions used to promote carboxylation can, if not carefully controlled, also facilitate the undesired reverse reaction.
Are there alternative, milder methods for this carboxylation?
Yes, modifications to the classical high-pressure, high-temperature Kolbe-Schmitt reaction have been developed. Homogeneous Kolbe-Schmitt reactions, carried out in solvents like DMSO or DMF, can proceed under milder conditions (e.g., 100°C and lower pressures).[4] Additionally, newer methods using cesium salts as both a base and a CO2 source have been reported to offer high para-selectivity under relatively mild conditions.[13][14] While these methods are para-selective, they highlight the ongoing research into milder carboxylation techniques that could potentially be adapted for ortho-selectivity with further development.
III. Experimental Protocols and Data
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing decarboxylation.
1. Preparation of Sodium 4-methoxy-4'-phenoxide:
- In a dry, high-pressure autoclave, add 4-methoxy-4'-hydroxybiphenyl and a stoichiometric equivalent of sodium hydroxide.
- Heat the mixture under vacuum to remove any residual water and form the anhydrous sodium phenoxide.
2. Carboxylation:
- Cool the vessel and then introduce dry carbon dioxide gas to a pressure of 80-100 atm.
- Heat the sealed autoclave to 125-135°C with vigorous stirring.
- Maintain this temperature and pressure for 4-6 hours.
3. Work-up and Isolation:
- Cool the reactor to room temperature and carefully vent the excess CO2 pressure.
- Dissolve the solid reaction mixture in water.
- Cool the aqueous solution in an ice bath and slowly acidify with cold, dilute hydrochloric acid to a pH of ~2.
- The product will precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Table 1: Effect of Reaction Parameters on Product Distribution
| Parameter | Condition | Desired Product Yield | Decarboxylation Byproduct |
| Base | Sodium Hydroxide | High | Low |
| Potassium Hydroxide | Low (major para-isomer) | Low | |
| Temperature | 125-135°C | Optimal | Minimal |
| > 160°C | Decreased | Significant Increase | |
| Pressure | 80-100 atm CO2 | Optimal | - |
| < 50 atm CO2 | Low (incomplete reaction) | - | |
| Moisture | Anhydrous | Optimal | - |
| Presence of Water | Decreased | - |
IV. Visualizing the Reaction Pathway
The following diagram illustrates the desired carboxylation pathway versus the undesired decarboxylation side reaction.
Caption: Reaction scheme showing the desired carboxylation path versus the undesired decarboxylation.
V. References
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. brainly.in [brainly.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. future4200.com [future4200.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. canov.jergym.cz [canov.jergym.cz]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. A para-selective kolbe–schmitt reaction - ePrints Soton [eprints.soton.ac.uk]
- 14. A Para‐Selective Kolbe–Schmitt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid
Welcome to the technical support center for the synthesis and purification of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for isolating this valuable biaryl compound from its starting materials and reaction byproducts. Our approach emphasizes understanding the "why" behind each step, ensuring a robust and reproducible purification strategy.
Overview of the Purification Challenge
The synthesis of this compound typically involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction is highly effective but often results in a crude product containing a mixture of the desired compound, unreacted starting materials, and various side-products.[3][4] The key to a successful separation lies in exploiting the distinct physicochemical properties of the target molecule versus these impurities.
This guide will focus on the common coupling of 2-hydroxy-5-bromobenzoic acid and (4-methoxyphenyl)boronic acid .
General Purification Workflow
The following diagram outlines the typical workflow for isolating your target compound after the initial reaction workup.
Caption: High-level workflow for the purification of this compound.
Troubleshooting Guide & Core Protocols
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My post-reaction TLC plate is messy. What are all these spots?
Answer: A complex crude reaction mixture is common in Suzuki couplings. The primary impurities you are likely observing, besides your desired product, are unreacted starting materials and common byproducts of the reaction.[3][4][5]
-
Unreacted 2-hydroxy-5-bromobenzoic acid: An acidic starting material.
-
Unreacted (4-methoxyphenyl)boronic acid: An acidic starting material, though generally a weaker acid than the carboxylic acid.
-
4,4'-dimethoxybiphenyl: A neutral homocoupling byproduct from the boronic acid.[3] This is often a significant, non-polar impurity.
-
Anisole: A neutral byproduct from the protodeborylation of the boronic acid.[3]
-
Salicylic acid (2-hydroxybenzoic acid): A potential byproduct from the dehalogenation of your starting aryl bromide.[3]
To effectively separate these, we will primarily use an acid-base extraction, which leverages the unique acidity of the product's carboxylic acid group.
Question 2: How do I efficiently remove the neutral homocoupling byproduct (4,4'-dimethoxybiphenyl) and other non-acidic impurities?
Answer: The most robust method is a chemically active liquid-liquid extraction.[6] Your target molecule has a carboxylic acid group, making it highly soluble in an aqueous basic solution (as its carboxylate salt). In contrast, neutral byproducts like the homocoupling dimer are not acidic and will remain in the organic phase.
The key is to use a base that is strong enough to deprotonate the carboxylic acid (pKa ≈ 4-5) but weak enough to avoid significant deprotonation of the less acidic phenolic hydroxyl group (pKa ≈ 10). A saturated sodium bicarbonate (NaHCO₃) solution is ideal for this selective extraction.
-
Dissolution: Take your crude reaction mixture (after initial removal of the palladium catalyst by filtration through Celite, if necessary) and dissolve it in a suitable organic solvent like ethyl acetate (EtOAc). Transfer this solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The top layer will be the organic phase (EtOAc), containing neutral impurities (e.g., 4,4'-dimethoxybiphenyl, anisole). The bottom layer will be the aqueous phase, containing the deprotonated sodium salt of your desired product.
-
Isolate & Repeat: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add a fresh portion of saturated NaHCO₃ solution to the separatory funnel and repeat the extraction on the organic layer to ensure complete recovery of your product. Combine the aqueous extracts.
-
Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been trapped in the aqueous layer, add a small amount of fresh EtOAc to the combined aqueous extracts and shake. Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise until the pH of the solution is approximately 1-2 (test with pH paper).[6] You will observe a precipitate forming as the water-soluble carboxylate salt is converted back to the water-insoluble carboxylic acid.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid in the funnel with cold deionized water to remove any inorganic salts.[8] Allow the solid to air-dry on the filter for a period before transferring it to a watch glass or drying oven.
Logical Flow of Acid-Base Extraction
Caption: Segregation of components during acid-base extraction.
Question 3: My product has precipitated, but it still looks discolored or has a broad melting point. How do I achieve high purity?
Answer: The solid obtained after acid-base extraction is significantly purer but may still contain trapped impurities or residual starting materials that have similar acidity. Recrystallization is the definitive final step to obtain a highly pure, crystalline product.[8][9][10] The principle relies on the higher solubility of your compound in a hot solvent compared to a cold solvent.[7] Impurities, being present in lower concentrations, will remain in the cold solvent (mother liquor) upon cooling.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For many benzoic acid derivatives, aqueous ethanol, ethanol, or a mixture of ethyl acetate and hexanes are good starting points.[11][12] Perform small-scale solubility tests to find the optimal solvent or solvent system.
-
Dissolution: Place the crude, dried solid from Protocol 1 into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating (e.g., on a steam bath or hot plate) and swirling, until the solid just dissolves completely.[8] Adding excess solvent will reduce your final yield.
-
Hot Filtration (If Necessary): If you observe any insoluble impurities (like dust or residual catalyst), perform a hot gravity filtration to remove them before cooling.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Rushing this step by placing it directly in an ice bath can cause impurities to crash out with your product.
-
Induce Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the recovery of your crystals. If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure compound.
-
Final Isolation: Collect the pure crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, either in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point. The presence of residual solvent can significantly depress the melting point.[12]
Frequently Asked Questions (FAQs)
Q: How do I choose between column chromatography and recrystallization? A: Recrystallization is generally preferred for the final purification of a solid product as it is often faster, uses less solvent, and can yield very high purity for the main component. Column chromatography is a more powerful separation technique that should be used when recrystallization fails, or when you need to separate multiple components with very similar properties (e.g., separating your product from an acidic impurity with a very similar pKa).[13]
Q: My yield after purification is very low. What are the common causes? A: Low yield can result from several factors:
-
Incomplete Reaction: The primary cause is often a low conversion rate in the initial Suzuki coupling.
-
Loss During Extractions: Ensure you perform multiple extractions of the organic layer to fully recover your product into the basic aqueous phase. Also, ensure the pH is low enough during precipitation; a pH of 3-4 may leave a significant amount of your product dissolved in the water.
-
Excess Solvent in Recrystallization: Using too much solvent will keep a larger fraction of your product dissolved in the mother liquor even after cooling, drastically reducing recovery.[8]
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material.
Q: Why is it important to use a weak base like sodium bicarbonate for the extraction? A: Using a strong base like sodium hydroxide (NaOH) would deprotonate both the carboxylic acid and the phenolic hydroxyl group. This would cause other phenolic compounds, such as the unreacted 2-hydroxy-5-bromobenzoic acid starting material, to also be extracted into the aqueous layer, defeating the purpose of the selective separation.
Data Summary for Separation Strategy
| Compound | Type | Key Functional Groups | Expected pKa | Solubility in Sat. NaHCO₃ (aq) | Solubility in EtOAc |
| This compound | Product | Carboxylic Acid, Phenol | ~4 (COOH), ~10 (OH) | High (as salt) | High (as acid) |
| 2-hydroxy-5-bromobenzoic acid | Starting Material | Carboxylic Acid, Phenol | ~3-4 (COOH), ~9 (OH) | High (as salt) | High (as acid) |
| (4-methoxyphenyl)boronic acid | Starting Material | Boronic Acid | ~8-9 | Moderate | Moderate |
| 4,4'-dimethoxybiphenyl | Byproduct | Ether | N/A (Neutral) | Low | High |
| Anisole | Byproduct | Ether | N/A (Neutral) | Low | High |
Note: pKa values are approximate and can vary based on substituents.
References
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved February 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Purity of 2-Hydroxy-4-Methoxybenzophenone-5-Sulfonic Acid. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved February 15, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 15, 2026, from [Link]
-
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
- Google Patents. (n.d.). CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved February 15, 2026, from [Link]
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Journal of Research of the National Bureau of Standards. (1959). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved February 15, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Retrieved February 15, 2026, from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved February 15, 2026, from [Link]
-
RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid | 16–18 years. Retrieved February 15, 2026, from [Link]
- Google Patents. (2010). WO 2010/076810 A2.
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PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (1931). A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved February 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
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University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved February 15, 2026, from [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 15, 2026, from [Link]
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YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved February 15, 2026, from [Link]
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Reddit. (2023, July 8). Recrystallization of Benzoic Acid. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved February 15, 2026, from [Link]
-
PMC. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Retrieved February 15, 2026, from [Link]
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RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. Retrieved February 15, 2026, from [Link]
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-
PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved February 15, 2026, from [Link]
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Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved February 15, 2026, from [Link]
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HPLC. (2018). Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid. Retrieved February 15, 2026, from [Link]
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Technical Support Center: Overcoming Catalyst Poisoning in Salicylic Acid Derivative Synthesis
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in the synthesis of salicylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic processes. Our focus is on providing practical, field-proven insights grounded in established scientific principles to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst deactivation.
Q1: What are the primary signs of catalyst poisoning in my synthesis?
A1: The most immediate indicators of catalyst poisoning are a decline in reaction performance.[1] These include:
-
Decreased Reaction Rate: A noticeable slowdown or complete halt in reactant conversion (e.g., hydrogen uptake in a hydrogenation reaction).[2]
-
Reduced Product Yield & Selectivity: A lower-than-expected yield of the desired product and a potential increase in byproducts. For instance, in a hydrogenation reaction, you might see more partially hydrogenated intermediates.
-
Harsher Reaction Conditions Required: You may find it necessary to increase temperature or pressure to achieve the conversion levels previously seen with a fresh catalyst.[1]
-
Physical Changes in the Catalyst: Although less common for poisoning and more indicative of other deactivation mechanisms like sintering, you might observe changes in the catalyst's appearance, such as color changes or aggregation.
Q2: What are the most common catalysts used in salicylic acid derivative synthesis that are susceptible to poisoning?
A2: Several catalytic routes are employed for salicylic acid derivatives, each with its own vulnerabilities:
-
Heterogeneous Hydrogenation Catalysts: Palladium (especially Palladium on Carbon, Pd/C), Platinum (Pt), and Ruthenium (Ru) are extensively used for ring hydrogenation or reduction of other functional groups.[3][4] These noble metal catalysts are highly susceptible to poisoning.
-
Palladium Catalysts in C-H Activation/Carboxylation: Modern methods for synthesizing salicylic acids can involve palladium-catalyzed C-H carboxylation of phenols.[5] These systems are also sensitive to impurities.
-
Solid Acid Catalysts: Zeolites, sulfated zirconia, or ion-exchange resins are used in esterification reactions (e.g., synthesis of methyl salicylate or acetylsalicylic acid).[6][7] While not "poisoned" in the classic sense of chemisorption, their active sites can be blocked or deactivated.
Q3: What are the typical chemical culprits (poisons) I should be aware of?
A3: Poisons are substances that bind strongly to a catalyst's active sites, preventing them from participating in the reaction.[8][9] The most common poisons encountered are:
-
Sulfur Compounds: This is the most notorious class of poisons for metal catalysts.[10] Sources include thiophenes, mercaptans, sulfides, and even elemental sulfur, which may be present as impurities in starting materials or solvents.[11][12][13]
-
Nitrogen Compounds: Many organic nitrogen compounds, such as amines, pyridines, and nitriles, can poison metal catalysts by coordinating to the active sites through the nitrogen lone pair.[2][8]
-
Halides: Halogenated impurities can deactivate catalysts.[8]
-
Heavy Metals: Trace amounts of metals like lead, arsenic, or mercury in feedstocks can cause severe, often irreversible, poisoning.[13][14]
-
Water and Oxygenates: In the context of solid acid catalysts, water can lead to deactivation. For metal catalysts, certain oxygenated compounds or carbon monoxide can also act as inhibitors.[8][15]
Section 2: Troubleshooting Guides & Diagnostic Workflows
This section provides structured guidance for identifying and resolving specific poisoning events.
Issue 1: Rapid or Gradual Loss of Activity in a Palladium-Catalyzed Hydrogenation
You are hydrogenating a salicylic acid derivative using a Pd/C catalyst and observe that the reaction stalls or the rate of hydrogen consumption drops significantly.
Causality Analysis: Palladium catalysts function by adsorbing both hydrogen and the unsaturated substrate onto their surface. Catalyst poisons, particularly sulfur compounds, have a very high affinity for palladium surfaces and will preferentially adsorb, forming strong chemical bonds (chemisorption).[12][13] This action physically blocks the active sites and alters the electronic properties of the catalyst, rendering it inactive.[9][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Pd/C catalyst deactivation.
Diagnostic & Corrective Actions:
-
Confirm the Source: The first step is to identify the origin of the poison.[13]
-
Action: Analyze your salicylic acid precursor, solvents, and even the hydrogen gas stream for trace impurities. Techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) are excellent for sulfur species, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect heavy metals.[14]
-
-
Purify the Feedstock: Removing the poison before it reaches the catalyst is the most effective strategy.[16][17]
-
Action: Pass liquid reagents through a guard bed of activated carbon, alumina, or specific adsorbents designed to trap sulfur or other polar impurities. Distillation of solvents and starting materials can also be effective.
-
-
Attempt Catalyst Regeneration: For valuable catalysts, regeneration can be economically viable.[18]
-
Action: If poisoning is due to reversibly adsorbed species or mild coking, regeneration may be possible. However, strong chemisorption from sulfur or heavy metals often leads to irreversible deactivation where replacement is the only option.[18] (See Protocol 2).
-
Issue 2: Decreased Performance of a Solid Acid Catalyst (e.g., Zeolite) in Esterification
You are performing a Fischer esterification of salicylic acid using a reusable solid acid catalyst and notice the reaction time increases with each cycle.
Causality Analysis: Solid acid catalysts like zeolites rely on accessible acidic sites within their porous structure. Deactivation can occur through two primary mechanisms:
-
Fouling: High molecular weight byproducts or polymers can form and physically block the pores of the catalyst, preventing reactants from reaching the active sites.[17][19]
-
Active Site Deactivation: Water, either present in the reactants or produced during the esterification, can adsorb onto the acid sites and inhibit their catalytic activity.[15]
Corrective Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents before the reaction. Using a Dean-Stark trap or adding molecular sieves during the reaction can help remove the water byproduct as it forms.
-
Regenerate via Calcination: Fouling by organic residues can often be reversed by a controlled burnout procedure.
-
Action: After washing the recovered catalyst with a solvent to remove non-adsorbed material, heat the catalyst in a furnace with a slow flow of air. A typical procedure involves ramping the temperature to 400-550°C and holding for several hours to burn off the carbonaceous deposits.[20]
-
Section 3: Key Experimental Protocols
These protocols provide a foundation for reproducible experimental work. Always perform a risk assessment before carrying out any new procedure.
Protocol 1: Feedstock Purification via Adsorbent Guard Bed
Objective: To remove trace polar poisons (e.g., sulfur and nitrogen compounds) from a liquid starting material or solvent.
Materials:
-
Glass chromatography column
-
Activated Alumina (or appropriate adsorbent)
-
Glass wool
-
Reagent/Solvent to be purified
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Carefully add the activated alumina to the column, filling it to about 75% of its capacity. Tap the column gently to ensure even packing.
-
Add a thin layer of sand or another plug of glass wool on top of the alumina bed to prevent disturbance when adding the liquid.
-
Pre-wet the column with a small amount of the pure solvent and allow it to drain to the top of the packing.
-
Carefully add the feedstock to be purified to the column.
-
Collect the purified eluent. The poisons will remain adsorbed onto the alumina.
-
Self-Validation: Analyze a sample of the purified feedstock using the same method as the initial analysis (e.g., GC-SCD) to confirm the removal of the contaminant.
Protocol 2: Chemical Regeneration of a Poisoned Palladium Catalyst
Objective: To attempt the removal of a poison via chemical washing. This is often a last resort and may have limited success with severe sulfur poisoning.
Materials:
-
Poisoned Pd/C catalyst
-
Dilute aqueous solution of an appropriate reagent (e.g., 0.1 M NaOH for acidic poisons, or a chelating agent like EDTA for some metal poisons).
-
Deionized water
-
Methanol or Ethanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Carefully filter the poisoned catalyst from the reaction mixture under an inert atmosphere to prevent oxidation.
-
Wash the catalyst cake thoroughly with a clean, deoxygenated solvent (e.g., ethanol) to remove residual reactants and products.
-
Suspend the catalyst in the chosen chemical washing solution (e.g., 0.1 M NaOH).
-
Stir the suspension gently at a controlled temperature (e.g., 40-60°C) for 1-2 hours.
-
Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.
-
Perform a final wash with methanol or ethanol.
-
Dry the catalyst carefully under vacuum at a mild temperature (e.g., 60-80°C).
-
Self-Validation: Test the activity of the regenerated catalyst in a small-scale control reaction and compare its performance to both fresh and poisoned catalysts under identical conditions.
Section 4: Data Summary & Visualization
Table 1: Common Catalyst Poisons in Salicylic Acid Synthesis
| Poison Class | Specific Examples | Common Sources | Affected Catalysts | Mitigation Strategy |
| Sulfur Compounds | H₂S, Thiophenes, Mercaptans, CS₂ | Impurities in starting materials, solvents, or natural gas-derived H₂.[13] | Pd, Pt, Ru, Ni[10] | Feedstock purification with adsorbents (alumina, activated carbon), use of sulfur-tolerant catalysts.[16][21] |
| Nitrogen Compounds | Pyridine, Amines, Nitriles | Starting materials (e.g., aminosalicylic acid), additives, solvents.[2][8] | Pd, Pt, Rh | Purification via distillation or adsorption. |
| Heavy Metals | Lead (Pb), Arsenic (As), Mercury (Hg) | Contamination in raw materials.[13][14] | Pd, Pt, Ni | ICP analysis of feedstock, sourcing high-purity reagents.[14] |
| Fouling Agents | High MW polymers, Coke | Byproduct formation, thermal degradation of reactants.[17] | Solid Acids (Zeolites), Metal catalysts | Catalyst regeneration via calcination (burn-off).[17][20] |
| Water | Reagent impurity, reaction byproduct | Wet solvents, esterification reactions. | Solid Acids[15] | Use of anhydrous reagents, removal of water during reaction. |
Diagram: Mechanism of Active Site Blocking
Caption: Poisoning of a Palladium (Pd) surface by a Sulfur (S) compound.
References
-
Berenblum, A. S., et al. (1985). Hydrogenation of unsaturated hydrocarbons on palladium catalysts in the presence of sulfur-containing compounds. Kinet. Catal. (Engl. Transl.); (United States), 26:3, PT. 1. [Link]
-
Yurkina, et al. (2005). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. [Link]
-
Energy, Sustainability & Society. (n.d.). Catalyst Poisoning Mitigation.[Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.[Link]
-
Sentient. (2024). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.[Link]
-
PID Analyzers. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.[Link]
-
Wikipedia. (n.d.). Catalyst poisoning.[Link]
-
RevisionDojo. (n.d.). Catalyst Poisoning Explained Simply.[Link]
-
Chinese Chemical Society. (2021). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. [Link]
-
ACS Publications. (2014). Enhancing Sulfur Tolerance of Pd Catalysts by Hydrogen Spillover with Two Different Zeolite Supports for Low-Temperature Hydrogenation of Aromatics. Energy & Fuels. [Link]
-
Journal of Research in Chemistry. (2022). Regeneration method for spent FCC catalysts: Brief Review.[Link]
-
ECMA. (n.d.). Catalyst regeneration.[Link]
-
Daugulis, O., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. NIH Public Access. [Link]
- Google Patents. (2003). Green catalytic process for the synthesis of acetyl salicylic acid.
-
Fayzullayev, N. I. (2021). Synthesis and study of properties of salicylic acid products. SciSpace. [Link]
-
Process Operations. (2023). Catalyst deactivation mechanisms and how to prevent them.[Link]
-
StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum.[Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. [Link]
-
Chemical Review and Letters. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives.[Link]
-
Chemistry Stack Exchange. (2014). How does a catalytic poison reduce a catalyst's activity?[Link]
-
RSC Publishing. (2015). Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. Catalysis Science & Technology. [Link]
-
Wang, Y., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC. [Link]
-
CORE. (2018). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.[Link]
-
Patsnap. (2023). How to detect catalyst poisoning in hydrotreaters.[Link]
-
Taylor & Francis. (2019). Salicylic acid – Knowledge and References.[Link]
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Intertek. (n.d.). Catalyst Poisoning Testing.[Link]
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Slideshare. (2016). Troubleshooting of Catalytic Reactors.[Link]
-
Wikipedia. (n.d.). Aspirin.[Link]
-
CSIR-NCL Library, Pune. (2012). Catalytic hydrogenation of cinnamic acid and salicylic acid.[Link]
-
Chemistry LibreTexts. (2023). 1.14: Experiment_614_Synthesis of Aspirin_1_1_2.[Link]
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KeAi Communications Co. Ltd. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst.[Link]
-
Shinde, S. B., & Deshpande, R. M. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. [Link]
-
Sergeev, D. S., et al. (2024). Salicylic Acid Synthesis Methods: A Review. ResearchGate. [Link]
-
MDPI. (2024). Hydrogenation Versus Hydrosilylation: The Substantial Impact of a Palladium Capsule on the Catalytic Outcome.[Link]
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Validation & Comparative
Technical Guide: 13C NMR Characterization of 5-(4-Methoxyphenyl)salicylic Acid
This guide provides a technical analysis of the 13C NMR spectral characteristics of 5-(4-methoxyphenyl)salicylic acid , a biphenyl derivative relevant to NSAID research (structural analog to Diflunisal).
The following content is structured to assist analytical chemists and synthetic researchers in confirming structural identity, differentiating the product from starting materials (Salicylic acid/5-Bromosalicylic acid), and comparing it against known standards (Diflunisal).
Executive Summary & Structural Context[1][2][3]
-
Compound: 5-(4-methoxyphenyl)-2-hydroxybenzoic acid
-
Modification: Arylation at the C5 position with a p-anisyl group.
-
Significance: This molecule represents a lipophilic modification of the salicylate pharmacophore. It is frequently synthesized via Suzuki-Miyaura cross-coupling of 5-bromosalicylic acid with 4-methoxyphenylboronic acid.
-
Analytical Challenge: Distinguishing the biphenyl linkage signals from the crowded aromatic region (115–135 ppm) and verifying the integrity of the phenolic and carboxylic moieties.
Experimental Protocol: Synthesis & Acquisition
To ensure reproducible spectral data, the following workflow is recommended. This protocol integrates synthesis monitoring with high-resolution acquisition.
A. Synthesis (Suzuki-Miyaura Coupling)
-
Reactants: 5-Bromosalicylic acid (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq).
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ (1–3 mol%).
-
Base/Solvent: K₂CO₃ / Water:Ethanol or DMF.
-
Purification: Acidification (HCl) followed by recrystallization (EtOH/Water) is critical to remove paramagnetic Pd residues which broaden NMR lines.
B. NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (100 MHz for 13C).
-
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the low solubility of the carboxylic acid and to prevent dimerization effects on the chemical shifts.
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0–5.0 seconds .
-
Reasoning: The molecule contains multiple quaternary carbons (COOH, C-OH, C-OMe, and the biphenyl bridgeheads). Short delays will suppress these signals, making integration and detection difficult.
-
-
Scans: Minimum 512 scans for adequate S/N ratio of quaternary carbons.
Comparative Spectral Analysis
The following table compares the target molecule against its precursor (Salicylic Acid ) and its pharmaceutical analog (Diflunisal ). This comparison highlights the diagnostic shifts required for structural confirmation.
Table 1: 13C NMR Chemical Shift Comparison (ppm in DMSO-d₆)[5]
| Carbon Position | Salicylic Acid (Precursor) | Diflunisal (Standard Analog) | 5-(4-Methoxyphenyl) SA (Target) | Diagnostic Note |
| C-COOH (C7) | 172.5 | 172.0 | 172.3 | Characteristic downfield singlet. |
| C-OH (C2) | 161.8 | 161.0 | 160.5 | Phenolic carbon; sensitive to H-bonding. |
| C-OMe (C4') | N/A | N/A (C-F ~163 d) | 159.0 | Key Indicator: Distinguishes from Diflunisal. |
| C-Bridge (C5) | 119.0 | 132.5 | 131.8 | Major Shift: C5 moves downfield (~12 ppm) upon arylation. |
| C-Bridge (C1') | N/A | 124.5 | 132.0 | Quaternary carbon connecting the anisole ring. |
| Aromatic CH | 113–136 | 104–133 (m) | 114–130 | Complex region. C3/C5' overlap likely. |
| Methoxy (OCH₃) | N/A | N/A | 55.4 | Primary Confirmation: Strong aliphatic signal. |
Note: Values for the target are derived from substituent chemical shift increments (SCS) applied to the salicylic acid core and validated against biphenyl trends.
Structural Assignment Logic
The assignment of the biphenyl system requires a systematic approach to distinguish the two aromatic rings.
Diagnostic Workflow
-
The Aliphatic Check (55 ppm): Immediate confirmation of the methoxy group. Absence indicates failure of coupling or hydrolysis.
-
The Carbonyl Region (160–175 ppm):
-
172 ppm: Carboxylic acid.
-
160 ppm (Broad): Phenolic C-OH (Salicylate ring).
-
159 ppm (Sharp): Aromatic C-O (Anisole ring).
-
Differentiation: The Phenolic C-OH often broadens due to proton exchange; the Anisole C-O remains sharp.
-
-
The Biphenyl Linkage (130–133 ppm):
-
In Salicylic acid, C5 is at 119 ppm .
-
In the product, C5 becomes quaternary and shifts to ~132 ppm .
-
Validation: DEPT-135 will show this signal disappear (quaternary), whereas it is positive (CH) in the starting material.
-
Visualization: Assignment Logic
The following diagram illustrates the logical flow for assigning the spectra and confirming the synthesis.
Caption: Logical decision tree for validating the synthesis of 5-(4-methoxyphenyl)salicylic acid using 13C NMR markers.
Advanced Characterization (2D NMR)
For regulatory submission or rigorous characterization, 1D 13C is insufficient. The following 2D correlations are required to map the biphenyl connectivity.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: Prove the C5–C1' connection.
-
Key Correlation: Look for a cross-peak between the H6 proton (Salicylic ring, doublet, ~7.9 ppm) and C1' (Anisole ring quaternary carbon, ~132 ppm).
-
Secondary Correlation: The Methoxy protons (3.8 ppm) must correlate strongly with C4' (159 ppm).
Visualization: Connectivity Map
This diagram represents the critical HMBC correlations that "stitch" the two rings together.
Caption: Critical HMBC correlations. The H6 -> C1' interaction is the definitive proof of successful cross-coupling.
References
-
Suzuki-Miyaura Coupling Mechanism & Applications
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
-
Diflunisal NMR Data (Reference Standard)
-
Salicylic Acid NMR Data
-
General 13C Shift Prediction
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Basis for substituent chemical shift calculations). Link
-
Sources
A Comparative Guide to HPLC Methodologies for Purity Analysis of 5-Aryl Salicylic Acids
Introduction: The Analytical Imperative for 5-Aryl Salicylic Acids
5-Aryl salicylic acids represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous developmental drug candidates targeting inflammatory diseases, cancer, and infectious agents. The purity of these Active Pharmaceutical Ingredients (APIs) is not merely a regulatory checkbox; it is a fundamental determinant of safety and efficacy. Process-related impurities or degradants can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.
This guide provides a comparative analysis of two robust reversed-phase HPLC (RP-HPLC) methods for the purity determination of 5-aryl salicylic acids. We will dissect the scientific rationale behind each method, compare their performance based on key chromatographic parameters, and provide detailed protocols to enable their implementation in a research or quality control setting.
Foundational Principles: Understanding the Analyte
The key to effective method development is understanding the physicochemical properties of the target molecules. 5-Aryl salicylic acids are carboxylic acids, making them ionizable.
-
Acidity (pKa): Salicylic acid has a pKa of approximately 2.9.[1] This means that at a pH above 2.9, the molecule will be predominantly in its ionized (deprotonated) carboxylate form, which is highly polar and poorly retained on a reversed-phase column. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to be at least 1.5-2 units below the pKa.[2][3][4] Therefore, a mobile phase pH of ~2.5 is ideal.
-
Hydrophobicity and Aromaticity: The presence of two aromatic rings (the salicylic acid core and the 5-position aryl substituent) imparts significant hydrophobicity and potential for π-π stacking interactions. These characteristics are the primary drivers of retention and selectivity in the methods described below.
Method Comparison: The Workhorse vs. The Specialist
We will compare two distinct approaches: a classic C18-based method, renowned for its versatility, and a Phenyl-Hexyl-based method, which offers alternative selectivity for aromatic compounds.
Method A: The Hydrophobic Workhorse (C18 Column)
The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase HPLC.[5] It separates compounds primarily based on their hydrophobicity. The long alkyl chains provide a high surface area for interaction with the non-polar regions of the 5-aryl salicylic acid molecule.
Method B: The Aromatic Specialist (Phenyl-Hexyl Column)
The Phenyl-Hexyl column offers a multi-modal separation mechanism. It provides hydrophobicity via its hexyl alkyl chain but also introduces aromatic selectivity through its phenyl ring.[6][7] This allows for π-π interactions between the stationary phase and the aromatic rings of the analyte, which can lead to differential retention for compounds with subtle differences in their aromatic systems or substitution patterns.[5][8][9] This can be particularly advantageous for resolving impurities with similar hydrophobicity but different electronic or steric properties around the aromatic rings.
Performance Data Summary
The following table presents illustrative data comparing the performance of the two methods for a hypothetical 5-aryl salicylic acid and two common potential impurities: Impurity 1 (a process intermediate with a missing aryl group) and Impurity 2 (a positional isomer).
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Commentary |
| Analyte | Retention Time (min) | Retention Time (min) | |
| Impurity 1 | 4.2 | 3.8 | Less retained on both, as expected due to lower hydrophobicity. |
| 5-Aryl Salicylic Acid | 8.5 | 9.2 | The Phenyl-Hexyl column shows slightly more retention for the main analyte, likely due to added π-π interactions. |
| Impurity 2 (Isomer) | 8.8 | 10.1 | |
| Resolution (Rs) | |||
| API / Impurity 1 | 12.1 | 14.5 | Both methods provide excellent resolution for this less hydrophobic impurity. |
| API / Impurity 2 | 1.6 | 3.1 | Key Difference: The Phenyl-Hexyl column provides superior, baseline resolution for the closely eluting isomeric impurity. |
| Tailing Factor (Tf) | |||
| 5-Aryl Salicylic Acid | 1.1 | 1.2 | Both methods produce excellent, symmetrical peaks. |
| Theoretical Plates (N) | > 15,000 | > 16,000 | Both columns demonstrate high efficiency. |
Experimental Protocols & System Suitability
A self-validating protocol requires a robust System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[10]
System Suitability Test (SST) Criteria
Before proceeding with analysis, a standard solution containing the 5-aryl salicylic acid and known impurities must be injected. The following criteria, based on common USP guidelines, should be met[11][12]:
-
Resolution (Rs): The resolution between the main analyte peak and the closest eluting impurity must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the 5-aryl salicylic acid peak should be ≤ 1.5.
-
Precision (RSD%): The relative standard deviation for the peak area of six replicate injections of the standard solution should be ≤ 1.0%.
Protocol for Method A: C18 Column
1. Materials & Equipment:
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV Detector.
-
Column: L1 packing C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (H₃PO₄, ACS Grade).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (v/v).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 305 nm (or λmax of the specific 5-aryl salicylic acid).
-
Injection Volume: 5 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve ~1.0 mg of the 5-Aryl Salicylic Acid reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) in the diluent. Sonicate if necessary to ensure complete dissolution.
Protocol for Method B: Phenyl-Hexyl Column
1. Materials & Equipment:
-
HPLC System: As per Method A.
-
Column: L11 packing Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Reagents: As per Method A.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (v/v).
-
Gradient Program:
-
0-2 min: 25% B
-
2-15 min: 25% to 75% B
-
15-17 min: 75% B
-
17.1-20 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 305 nm
-
Injection Volume: 5 µL
3. Solution Preparation:
-
Identical to Method A.
Visualization of Workflows and Logic
Visual diagrams help clarify complex processes and decision-making.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Logic for selecting the appropriate HPLC method.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl column-based methods are capable of providing accurate purity data for 5-aryl salicylic acids.
-
Method A (C18) should be considered the primary screening method. Its robust, hydrophobicity-driven separation is often sufficient for routine purity checks and for separating impurities that differ significantly in polarity from the parent compound.
-
Method B (Phenyl-Hexyl) is an essential tool for orthogonal method development and for challenging separations. When dealing with isomeric impurities or other structurally similar compounds where the C18 column fails to provide adequate resolution, the alternative selectivity of the Phenyl-Hexyl phase often provides the necessary resolving power.[5][7]
Ultimately, the choice of method must be dictated by the specific impurity profile of the 5-aryl salicylic acid sample. It is best practice to develop and validate both a primary (e.g., C18) and a secondary, orthogonal method (e.g., Phenyl-Hexyl) to ensure that all potential impurities are detected and quantified, guaranteeing the highest level of quality and safety for the API.
References
-
PubMed. (n.d.). Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid. Retrieved from [Link]
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Chromatography Online. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, January 5). HPLC method for salicylic acid. Retrieved from [Link]
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Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
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Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]
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Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]
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Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024, December 10). Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. Retrieved from [Link]
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MDPI. (2025, November 19). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Retrieved from [Link]
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Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers. Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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Waters Corporation. (n.d.). HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
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Shimadzu. (2014, February 1). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Retrieved from [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Masaryk University. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Salicylic Acid-impurities. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pharmaffiliates Salicylic Acid-impurities. Retrieved from [Link]
-
SLS Ireland. (n.d.). SALICYLIC ACID IMPURITY B EURO | Y0000405 | MERCK THIRD PARTY. Retrieved from [Link]
-
PubMed. (1989, September). Detection and determination of salicylic acid impurity in aspirin tablet formulations' by high performance liquid chromatography. Retrieved from [Link]
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A Researcher's Guide to the Infrared Spectroscopy of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid: A Comparative Analysis
In the landscape of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. 2-hydroxy-5-(4-methoxyphenyl)benzoic acid, a molecule integrating the pharmacologically significant salicylic acid core with a methoxy-substituted biphenyl-like structure, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its characteristic Fourier-Transform Infrared (FT-IR) spectroscopy peaks, offering a comparative framework against structurally related compounds to aid researchers in its unambiguous identification and characterization.
The Structural Rationale: Why IR Spectroscopy is a Critical Tool
This compound is a multifunctional compound. Its structure comprises three key components, each with distinct vibrational signatures:
-
A salicylic acid moiety , characterized by a carboxylic acid and a phenolic hydroxyl group in ortho-position, leading to strong intramolecular hydrogen bonding.
-
A para-substituted benzene ring (the methoxyphenyl group).
-
An ether linkage (methoxy group).
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique to confirm the presence and interplay of these functional groups. The specific frequencies at which molecular bonds vibrate upon absorbing infrared radiation act as a molecular "fingerprint." Understanding these vibrations is not merely about peak identification; it is about comprehending how the electronic and steric environment of the entire molecule influences each bond's behavior.
Predicted Characteristic IR Absorption Peaks
While an experimental spectrum for this specific molecule is not widely published, we can confidently predict its characteristic absorption bands by dissecting its structure and drawing parallels from well-characterized precursors like salicylic acid, benzoic acid, and anisole. The following table summarizes the expected key peaks and their assignments.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comparative Insights |
| 3300 - 2500 | Very Broad, Strong | O-H Stretch (Carboxylic Acid) | This exceptionally broad peak is a hallmark of the hydrogen-bonded dimer formation typical of carboxylic acids.[1] The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen will further influence this region. |
| ~3200 | Broad, Medium (often superimposed) | O-H Stretch (Phenolic) | In salicylic acid, the intramolecularly bonded phenolic O-H stretch is observed around 3233 cm⁻¹.[2] We predict a similar absorption here, likely appearing as a distinct feature on the broader carboxylic acid O-H band. |
| 3100 - 3000 | Medium to Weak, Sharp | C-H Stretch (Aromatic) | These peaks arise from the C-H stretching on both benzene rings. Their position just above 3000 cm⁻¹ is diagnostic for sp² C-H bonds.[3] |
| 2960 - 2840 | Weak to Medium, Sharp | C-H Stretch (Methyl of -OCH₃) | The methoxy group will exhibit characteristic asymmetric and symmetric C-H stretching vibrations from its methyl component. Anisole shows these peaks in the 2960-2838 cm⁻¹ range. |
| ~1665 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | This is one of the most intense and diagnostic peaks. In salicylic acid, this peak is found at a lower wavenumber (1652-1670 cm⁻¹) compared to benzoic acid (~1700 cm⁻¹) due to the intramolecular hydrogen bond which weakens the C=O double bond.[2] This feature is a key point of identification. |
| ~1610, ~1500 | Medium to Strong, Sharp | C=C Stretch (Aromatic Rings) | Aromatic rings typically show two or more sharp bands in this region. The substitution pattern on both rings will give rise to a complex but characteristic pattern.[4] |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | This peak is characteristic of the aryl ether linkage (Ar-O-CH₃). Anisole shows a strong absorption around 1250 cm⁻¹ for this mode. This peak confirms the presence of the methoxy group on the phenyl ring. |
| ~1295 | Medium | C-O Stretch / O-H Bend (Coupled) | This region in salicylic acids is complex due to the coupling of C-O stretching from the carboxylic acid and phenolic groups with in-plane O-H bending. |
| ~1040 | Medium | Symmetric C-O-C Stretch (Aryl Ether) | A second, usually less intense, peak for the ether linkage. |
| ~830 | Strong | C-H Out-of-Plane Bend | This strong absorption is highly diagnostic of the substitution pattern on the aromatic rings. The 4-methoxyphenyl group (para-disubstituted) will contribute a strong band in the 850-810 cm⁻¹ region. |
Comparative Analysis: Distinguishing Features
A simple list of peaks is insufficient for rigorous characterization. The true analytical power comes from comparing the spectrum to that of logical alternatives.
The core of our target molecule is salicylic acid. The primary differences in the IR spectrum will arise from the addition of the 5-(4-methoxyphenyl) group.
-
Fingerprint Region (< 1400 cm⁻¹): The substitution will significantly alter this region, making it a key area for differentiation.
-
Ether Peaks: The most obvious difference will be the appearance of the strong, characteristic C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹, which are absent in salicylic acid.
-
Aromatic C-H Bending: The out-of-plane bending region will be more complex. Salicylic acid (ortho-disubstituted) shows a characteristic band around 759 cm⁻¹. Our target molecule will retain this and add a strong band around 830 cm⁻¹ due to the para-disubstituted methoxyphenyl ring.
Consider an isomer where the hydroxyl group is absent, and the carboxylic acid is at the 4-position of one ring, with the methoxy group at the 4'-position of the other. This comparison highlights the crucial role of the 2-hydroxy group.
-
O-H Stretching Region: The isomer would show the very broad 3300-2500 cm⁻¹ band for the carboxylic acid dimer but would completely lack the sharper phenolic O-H stretch around 3200 cm⁻¹.
-
C=O Stretching: The C=O peak in the isomer would appear at a higher wavenumber (~1700 cm⁻¹), similar to standard benzoic acids. The absence of the intramolecular hydrogen bond means the C=O bond is stronger. The observed shift to ~1665 cm⁻¹ in our target molecule is therefore a direct confirmation of the ortho-hydroxy-carboxyl arrangement.
Visualizing the Molecular Structure and Vibrations
To better understand the relationship between structure and spectral features, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Key IR vibrational modes for the target molecule.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol describes the standard method for solid-state FT-IR analysis using a potassium bromide (KBr) pellet. This self-validating system ensures reproducibility and minimizes spectral artifacts.
Objective: To obtain a high-resolution FT-IR transmission spectrum of the solid-phase sample.
Materials:
-
This compound (analyte, ~1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), desiccated (~100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Methodology:
-
Sample Preparation (Crucial Step):
-
Gently grind ~100 mg of KBr in the agate mortar for 1 minute to create a fine, uniform powder. This removes any adsorbed water, which can cause broad O-H peaks.
-
Add ~1 mg of the analyte to the mortar. The optimal sample-to-KBr ratio is approximately 1:100.
-
Grind the mixture vigorously for 2-3 minutes until it becomes a homogenous, fine powder. Inadequate mixing is a common source of poor-quality spectra.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 2-3 minutes. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient pressure, poor grinding, or excess sample.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The standard acquisition range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum should be displayed in terms of transmittance or absorbance vs. wavenumber (cm⁻¹).
-
Perform baseline correction if necessary.
-
Use the spectrometer software to label the peak positions of interest.
-
Conclusion
The IR spectrum of this compound is rich with information. The most definitive features for its identification are the combination of:
-
A lowered C=O stretching frequency (~1665 cm⁻¹) confirming the intramolecularly hydrogen-bonded salicylic acid core.
-
The presence of both phenolic (~3200 cm⁻¹) and broad carboxylic acid (3300-2500 cm⁻¹) O-H stretches.
-
Strong C-O-C ether stretching bands (~1250 cm⁻¹) confirming the methoxyphenyl substituent.
-
A complex aromatic region with out-of-plane bending bands characteristic of both ortho- and para-disubstitution patterns.
By using this guide and comparing an experimental spectrum against these key features and the provided comparative data, researchers can confidently verify the structure and purity of this compound.
References
-
ResearchGate. (n.d.). The FTIR spectrum of (a) 4,4'-biphenyldicarboxylic acid and (b) 4,4'. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved February 15, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Retrieved February 15, 2026, from [Link]
-
International Online Medical Council. (n.d.). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. Retrieved February 15, 2026, from [Link]
-
Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated. Retrieved February 15, 2026, from [Link]
-
NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved February 15, 2026, from [Link]
-
NIST WebBook. (n.d.). 2'-Carboxy-2-hydroxy-4-methoxybenzophenone. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid. Retrieved February 15, 2026, from [Link]
-
NIST WebBook. (n.d.). Phenyl salicylate. Retrieved February 15, 2026, from [Link]
-
ed4-pp.staging.derilinx.com. (n.d.). Benzoic Acid Ir Spectrum. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 5-sulfosalicylic acid at pH 8.5 and (b).... Retrieved February 15, 2026, from [Link]
Sources
A Comparative Analysis of the Acidity of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid and Salicylic Acid
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical development, the acidity (pKa) of an active pharmaceutical ingredient (API) is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of the acidity of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid and its structural analog, salicylic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, experimental protocols, and data-driven comparisons.
Introduction: The Significance of Acidity in Drug Design
The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, profoundly influences its absorption, distribution, metabolism, and excretion (ADME). For orally administered drugs, acidity affects solubility in the gastrointestinal tract and the ability to permeate cellular membranes. Therefore, a comprehensive understanding of a compound's acidity is fundamental to rational drug design and development.
Structural and Electronic Considerations
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can significantly influence this stability through a combination of inductive and resonance effects.
-
Salicylic Acid (2-hydroxybenzoic acid): The parent compound, salicylic acid, possesses a hydroxyl group ortho to the carboxylic acid. This hydroxyl group can form an intramolecular hydrogen bond with the carboxyl group, which stabilizes the neutral acid form and slightly increases the pKa relative to what might be expected from its inductive effect alone. However, upon deprotonation, the phenoxide character of the hydroxyl group can also play a role. The pKa of salicylic acid is widely reported to be approximately 2.97.[1][2]
-
This compound: This derivative of salicylic acid features a 4-methoxyphenyl group at the 5-position (para to the hydroxyl group and meta to the carboxyl group). To predict its acidity relative to salicylic acid, we must consider the electronic effects of this substituent.
-
Inductive Effect: The 4-methoxyphenyl group is generally considered to be electron-donating through resonance but can have a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.
-
Resonance Effect: The methoxy group is a strong resonance electron-donating group. This effect increases electron density on the phenyl ring it is attached to. When this entire group is at the 5-position of salicylic acid, its overall electronic influence on the carboxyl group's acidity must be carefully evaluated. Electron-donating groups generally destabilize the carboxylate anion, leading to a weaker acid (higher pKa).[3][4][5][6]
-
Based on these principles, the electron-donating nature of the 4-methoxyphenyl group at the 5-position is expected to destabilize the carboxylate anion of this compound compared to the conjugate base of salicylic acid. This would suggest that this compound is a weaker acid than salicylic acid, and therefore should have a higher pKa value.
Quantitative Comparison of Acidity
To provide a clear comparison, the experimentally determined or reliably predicted pKa values are essential.
| Compound | Structure | Reported pKa |
| Salicylic Acid | 2-hydroxybenzoic acid | ~2.97[1][2] |
| This compound | This compound | No direct experimental value found in the search results. |
While a specific experimental pKa for this compound was not found in the initial search, the principles of physical organic chemistry strongly suggest its pKa will be higher than that of salicylic acid due to the electron-donating nature of the 4-methoxyphenyl substituent.
Diagram of Electronic Effects
The following diagram illustrates the key electronic effects influencing the acidity of both compounds.
Figure 1: Electronic effects on the acidity of salicylic acid and its derivative.
Experimental Determination of pKa: A Protocol
To empirically validate the predicted difference in acidity, the pKa of both compounds can be determined using potentiometric titration or UV-Vis spectrophotometry.
This method involves titrating a solution of the acid with a strong base and monitoring the pH.
Workflow Diagram:
Figure 2: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of both salicylic acid and this compound in a suitable solvent system (e.g., a 50:50 ethanol/water mixture to ensure solubility).
-
Titrant Preparation: Standardize a ~0.1 M solution of sodium hydroxide (NaOH).
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[7]
-
Titration:
-
Place a known volume (e.g., 25.00 mL) of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pKa is the pH at which half of the equivalence point volume of NaOH has been added.[8]
-
This method is useful for compounds with a chromophore near the ionizable group and requires smaller sample quantities.[9]
Workflow Diagram:
Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values, spanning a range that brackets the expected pKa of the compounds.
-
Sample Preparation: Prepare a stock solution of each acid. Dilute a small, constant volume of the stock solution into each buffer solution to create a series of samples with constant analyte concentration but varying pH.
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum for each buffered solution.
-
Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.
-
-
Data Analysis:
Conclusion
Based on the principles of electronic substituent effects, it is predicted that this compound is a weaker acid (higher pKa) than salicylic acid. This is attributed to the electron-donating character of the 4-methoxyphenyl group, which destabilizes the conjugate base. For definitive quantification, experimental determination of the pKa of this compound is recommended, for which detailed protocols for potentiometric titration and UV-Vis spectrophotometry have been provided. These experimental values are crucial for accurately modeling the behavior of this compound in biological systems and for its further development as a potential therapeutic agent.
References
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
-
Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. [Link]
-
OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. [Link]
-
Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
-
National Center for Biotechnology Information. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. [Link]
-
PubChem. Salicylic Acid. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
-
ACS Publications. (n.d.). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
-
ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]
-
Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
-
Unknown. pKa of a dye: UV-VIS Spectroscopy. [Link]
-
ChemRxiv. (n.d.). Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity. [Link]
-
ResearchGate. (n.d.). (PDF) Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-hydroxy-5-(4-methoxyphenyl)benzoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Foundational Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by the foundational principle of "cradle-to-grave" responsibility, as mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] This means that from the moment a chemical is synthesized or purchased to its final disposal, it is the generator's responsibility to ensure it is managed in a safe and compliant manner. Improper disposal is not only a breach of regulatory compliance but also poses a significant risk to human health and the environment.[2]
Under no circumstances should this compound or its contaminated materials be disposed of down the sanitary sewer or in the regular trash.[3][4] Aromatic carboxylic acids, as a class, can be environmental hazards and irritants.[5] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The specific hazards associated with this compound are anticipated to be similar to other aromatic carboxylic acids, which include skin and eye irritation.[6][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use.[8] | Prevents skin contact, which can lead to irritation. Contaminated gloves must be disposed of as hazardous waste.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or significant spill risk, a chemically resistant apron is recommended. | Protects the wearer's clothing and skin from contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust. | While not generally needed for small-scale operations, respiratory protection is crucial if there is a risk of inhaling the powdered compound.[9] |
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from waste accumulation to collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Container Selection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]
-
Solid Waste: Collect solid this compound, as well as contaminated items such as weighing paper, gloves, and paper towels, in a designated, leak-proof container.[1] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible container, also preferably plastic to avoid breakage.[4]
-
Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or strong bases.[9]
Step 2: Waste Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[4][11]
Your hazardous waste label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container (accumulation start date).[12]
-
The name and contact information of the Principal Investigator.[4]
-
The specific hazards (e.g., "Irritant"). Check the appropriate hazard pictograms.[4]
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11]
-
Keep waste containers securely closed except when adding waste.[3]
-
Store liquid waste containers in secondary containment to capture any potential leaks.[12]
-
Ensure that the total volume of hazardous waste in the SAA does not exceed 55 gallons. For acutely hazardous wastes, the limit is one quart.[11]
Step 4: Arranging for Disposal
Once the waste container is full or has been in accumulation for the maximum allowed time (typically six to twelve months, check your institutional policy), you must arrange for its collection by your EHS department.[12][13]
-
Complete a chemical waste collection request form as required by your institution.[14]
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[5]
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's EHS department without delay.[10]
-
Prevent entry into the affected area.
-
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide, which are based on established regulatory standards and best practices, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. (2023-02-27). [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Procedures for Disposal of Unwanted Laboratory Material (ULM) . Brigham Young University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025-05-21). [Link]
-
How to Dispose of Chemical Waste . Columbia University Environmental Health and Safety. [Link]
-
SAFETY DATA SHEET - 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid . AFG Bioscience LLC. (2016-04-01). [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
-
A Beginner's Guide to Benzoic Acid: Uses and Safety Tips . KHA Online-SDS. (2020-07-31). [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. (2025-11-25). [Link]
-
SDS US . (2022-07-28). [Link]
-
Safety Data Sheet . RecSupply. [Link]
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- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Personal protective equipment for handling 2-hydroxy-5-(4-methoxyphenyl)benzoic Acid
Operational Safety Guide: Handling 2-hydroxy-5-(4-methoxyphenyl)benzoic Acid
Executive Summary & Chemical Context
This guide provides an operational framework for handling This compound . As a substituted salicylic acid derivative (structurally related to biphenyls), this compound presents specific challenges regarding particulate inhalation and acidic corrosivity .
While often categorized generically as an "irritant," the presence of the phenolic hydroxyl group at the ortho position (relative to the carboxylic acid) and the lipophilic methoxyphenyl tail creates a molecule that can readily penetrate lipid barriers (skin/eyes) while maintaining sufficient acidity to cause immediate tissue damage.
Operational Philosophy: Treat this compound not just as a solid reagent, but as a potential sensitizer and severe eye irritant . The primary vector of exposure in a research setting is static-charged dust during weighing and transfer.
Hazard Mechanism & Risk Assessment
To select the right PPE, we must understand the "Why" behind the hazard.
| Functional Group | Physiological Interaction | Safety Implication |
| Carboxylic Acid (-COOH) | Proton donor (pKa ~3). | Causes immediate irritation to mucous membranes (eyes, respiratory tract). |
| Phenolic Hydroxyl (-OH) | Protein denaturation. | Potential for chemical burns upon prolonged contact; enhances skin absorption. |
| Biphenyl Core | Lipophilicity. | Increases the compound's ability to cross the stratum corneum (outer skin layer). |
Critical Risk: The fine crystalline nature of this acid often leads to electrostatic charging. When a spatula touches the powder, "fly-off" can occur, creating an invisible aerosol cloud that settles on the wrists and neck.
Personal Protective Equipment (PPE) Matrix
The following specifications exceed standard "lab coat and glasses" requirements to ensure zero-exposure handling.
Table 1: PPE Specifications
| Zone | Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Inspection White).Outer Layer: 5-8 mil Nitrile (Textured fingertips).Rationale: Organic acids can slowly permeate thin nitrile. Double gloving provides a visual breach indicator and allows the outer glove to be discarded immediately after contamination without exposing skin. |
| Eye & Face | Chemical Splash Goggles | Standard: ANSI Z87.1+ (D3 rating for splash/dust).Rationale: Safety glasses with side shields are insufficient for fine acidic powders. Goggles seal the orbital area against dust ingress. |
| Respiratory | N95 or P100 Respirator | Usage: Required if handling outside a fume hood.Rationale: Prevents inhalation of particulates (H335 hazard). If dissolved in organic solvents (e.g., DCM), upgrade to a Half-Face Respirator with Organic Vapor/Acid Gas cartridges (OV/AG). |
| Body | High-Neck Lab Coat | Material: 100% Cotton or Nomex (avoid synthetic blends that melt).Rationale: Must button to the neck to prevent dust settling on the clavicle/chest area. |
Decision Logic: PPE Selection Flowchart
This logic gate ensures that researchers adjust their protection level based on the specific state of the matter (Solid vs. Solution).
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Operational Protocol: Weighing & Transfer
Objective: Transfer this compound without generating airborne dust or static discharge.
-
Engineering Setup:
-
Verify Fume Hood face velocity is 80–100 fpm.
-
Place an Ionizing Bar or Antistatic Gun near the balance if available. Dry organic acids are prone to static buildup.
-
-
The "Closed Transfer" Technique:
-
Do not weigh directly into a flask on the open bench.
-
Tare a clean, dry vial inside the hood.
-
Transfer the solid using a stainless steel spatula (plastic spatulas generate more static).
-
Cap the vial immediately after weighing.
-
Wipe the exterior of the vial with a damp Kimwipe (water) to remove invisible dust before removing it from the hood.
-
-
Solubilization (If applicable):
-
Add solvent slowly. The heat of solution (exothermic) is generally low for this molecule, but always assume potential heat generation.
-
Caution: If using basic solvents (amines, hydroxide solutions), the acid-base reaction will be exothermic.
-
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Immediate response protocol for laboratory spills.
Disposal Specifications
-
Waste Stream: Organic Solid Waste (or Organic Liquid Waste if dissolved).
-
RCRA Classification: Likely Non-Hazardous unless mixed with listed solvents, but treat as D002 (Corrosive) if pH < 2 in solution.
-
Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as the methoxy group can be oxidized violently.
References & Authority
-
Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment, General Requirements. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. NIOSH Pocket Guide to Chemical Hazards (Organic Acids). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
